PROTAC Mcl1 degrader-1
Description
Properties
IUPAC Name |
N'-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethyl]-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]hexanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45BrN6O8S/c46-27-15-17-28(18-16-27)61-35-21-19-32-39-29(35)9-7-10-30(39)42(57)51(43(32)58)26-25-49-37(54)14-4-3-13-36(53)48-24-6-2-1-5-23-47-33-12-8-11-31-40(33)45(60)52(44(31)59)34-20-22-38(55)50-41(34)56/h7-12,15-19,21,34,47H,1-6,13-14,20,22-26H2,(H,48,53)(H,49,54)(H,50,55,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORXNUWYWZOREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)CCCCC(=O)NCCN4C(=O)C5=C6C(=C(C=C5)SC7=CC=C(C=C7)Br)C=CC=C6C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45BrN6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mcl-1 Protein Function in Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mcl-1 and its Role in Apoptosis
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. This family of proteins is central to the regulation of the intrinsic, or mitochondrial, pathway of apoptosis. The balance between pro-survival and pro-apoptotic members of the Bcl-2 family determines the fate of a cell, making Mcl-1 a pivotal player in cell survival and death decisions.[1][2][3]
The Bcl-2 Family: An Overview
The Bcl-2 family is characterized by the presence of one or more Bcl-2 homology (BH) domains. The family is broadly divided into three subfamilies:
-
Anti-apoptotic proteins: These include Mcl-1, Bcl-2, Bcl-xL, Bcl-w, and A1, which contain up to four BH domains (BH1-4). Their primary function is to inhibit apoptosis by sequestering pro-apoptotic proteins.[3]
-
Pro-apoptotic effector proteins: Bax and Bak, which possess BH1-3 domains. Upon activation, they oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c.[3][4]
-
Pro-apoptotic BH3-only proteins: This diverse group, including Bim, Puma, Noxa, Bad, and Bid, contains only the BH3 domain. They act as sensors of cellular stress and damage, initiating apoptosis by either directly activating the effectors or by neutralizing the anti-apoptotic proteins.[3]
Mcl-1: A Key Anti-Apoptotic Member
Mcl-1 was initially identified as a gene induced during the differentiation of myeloid leukemia cells.[1] It is unique among the anti-apoptotic Bcl-2 family members due to its short half-life, which allows for rapid changes in its protein levels in response to various signals.[1][2] This rapid turnover positions Mcl-1 as a critical and immediate sensor for cell fate decisions.
Isoforms of Mcl-1 and Their Functions
Alternative splicing of the MCL1 gene produces at least two distinct protein isoforms with opposing functions:
-
Mcl-1L (Long isoform): This is the full-length, anti-apoptotic protein that is the primary focus of this guide. It contains all the BH domains and is localized to the outer mitochondrial membrane, endoplasmic reticulum, and nucleus.[5][6]
-
Mcl-1S (Short isoform): This pro-apoptotic isoform lacks the BH1 and BH2 domains. It can heterodimerize with Mcl-1L and promote apoptosis.[5][6]
The ratio of Mcl-1L to Mcl-1S can be a critical determinant of a cell's susceptibility to apoptotic stimuli.[5][6]
Core Function of Mcl-1 in Apoptosis Regulation
Mechanism of Action: Sequestration of Pro-apoptotic Proteins
The primary anti-apoptotic function of Mcl-1L is to bind to and sequester pro-apoptotic Bcl-2 family members, thereby preventing the initiation of MOMP.[1] Mcl-1 can directly bind to and inhibit the pro-apoptotic effector protein Bak.[1][7] While a direct interaction with Bax is less clear, Mcl-1 effectively prevents apoptosis by neutralizing the BH3-only proteins that would otherwise activate Bax and Bak.[1]
Interaction with BH3-only Proteins
Mcl-1 interacts with a specific subset of BH3-only proteins. It potently binds to and neutralizes the "sensitizer" BH3-only proteins like Noxa, as well as the "activator" BH3-only proteins such as Bim and Puma.[1][8][9] Noxa exhibits a high degree of selectivity for Mcl-1, and its binding can lead to the degradation of Mcl-1, thus promoting apoptosis.[8][9][10]
Role in the Intrinsic vs. Extrinsic Apoptotic Pathways
Mcl-1 is a central regulator of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals such as DNA damage, growth factor withdrawal, and oxidative stress.[4][11] By controlling MOMP, Mcl-1 stands as a gatekeeper for the release of mitochondrial factors that trigger the caspase cascade. The extrinsic pathway, initiated by the binding of death ligands to cell surface receptors, can also converge on the intrinsic pathway through the cleavage of Bid to tBid, which is then neutralized by anti-apoptotic proteins like Mcl-1.
Quantitative Analysis of Mcl-1 Interactions
The binding affinities of Mcl-1 with various pro-apoptotic proteins have been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These values are crucial for understanding the hierarchy of interactions within the Bcl-2 family and for the development of targeted therapeutics.
| Mcl-1 Binding Partner | Binding Affinity (Kd or Ki) | Method | Reference |
| Bak (activated) | Low nM range | SPR | [12] |
| Bak BH3 peptide | Low nM range | SPR | [12] |
| Bim BH3 peptide | 25 pM | Not specified | [13] |
| Puma BH3 peptide | 180 pM | Not specified | [13] |
| Noxa BH3 peptide | High affinity | Not specified | [1] |
| p53 TAD | 10-20 µM | ITC, NMR | [14] |
| AMG-176 (inhibitor) | 0.06 nM (Ki) | Not specified | [15] |
| A-1210477 (inhibitor) | 0.454 nM (Ki) | Not specified | [15] |
Regulation of Mcl-1 Expression and Stability
The expression and stability of Mcl-1 are tightly regulated at multiple levels, allowing cells to rapidly respond to pro-survival and pro-death signals.
Transcriptional Regulation
The transcription of the MCL1 gene is controlled by various transcription factors that respond to a range of stimuli, including growth factors and stress signals. For example, the MAPK/Elk-1 signaling pathway can induce Mcl-1 expression.[16]
Post-translational Modifications: A Complex Network of Control
The short half-life of the Mcl-1 protein is primarily due to its rapid degradation via the ubiquitin-proteasome system. This process is intricately regulated by phosphorylation and ubiquitination.
-
Phosphorylation: The JNK and GSK3 Signaling Axis: In response to cellular stress, the c-Jun N-terminal kinase (JNK) can phosphorylate Mcl-1.[17] This initial phosphorylation event can prime Mcl-1 for subsequent phosphorylation by glycogen synthase kinase 3 (GSK3), which creates a phosphodegron that is recognized by E3 ubiquitin ligases.[17][18] Conversely, pro-survival signals, such as those from the PI3K/Akt pathway, can inhibit GSK3, thereby stabilizing Mcl-1.[19]
-
Ubiquitination and Proteasomal Degradation: Several E3 ubiquitin ligases, including Mule, β-TrCP, and SCFFbw7, have been identified to target Mcl-1 for ubiquitination and subsequent degradation by the proteasome.[20] The binding of certain BH3-only proteins, like Noxa, can promote Mcl-1 ubiquitination and degradation.[21]
-
Deubiquitination: The Role of USP9X: The deubiquitinase USP9X can remove ubiquitin chains from Mcl-1, thereby stabilizing the protein and promoting cell survival.[18][21]
Signaling Pathways
The regulation of Mcl-1 is a point of convergence for multiple signaling pathways that dictate cell fate.
Caption: Mcl-1 Regulation by Pro-Survival and Stress Signaling Pathways.
Caption: The Mcl-1 Ubiquitination and Degradation Pathway.
Mcl-1 in Disease and as a Therapeutic Target
Overexpression in Cancer
Due to its potent anti-apoptotic function, Mcl-1 is frequently overexpressed in a wide range of human cancers, including both hematological malignancies and solid tumors.[2] This overexpression contributes to tumor initiation, progression, and, significantly, resistance to conventional chemotherapies and targeted agents.
Mcl-1 Inhibitors in Drug Development
The critical role of Mcl-1 in cancer cell survival has made it an attractive target for drug development. Several small molecule inhibitors that specifically target the BH3-binding groove of Mcl-1 have been developed and are in various stages of preclinical and clinical evaluation. These inhibitors, often referred to as BH3 mimetics, aim to restore the apoptotic potential of cancer cells by preventing Mcl-1 from sequestering pro-apoptotic proteins.
Experimental Protocols
Co-immunoprecipitation (Co-IP) to Detect Mcl-1 Protein Interactions
This protocol describes the co-immunoprecipitation of a target protein (bait) to identify its interacting partners (prey).
Materials:
-
Cells expressing the proteins of interest
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibody against the bait protein (Mcl-1)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS and lyse them in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a pre-chilled tube. Determine the protein concentration using a suitable assay (e.g., BCA).
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the protein lysate with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody against Mcl-1 or an isotype control IgG overnight at 4°C on a rotator.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-3 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature. Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
If using a non-denaturing elution buffer, neutralize the eluate with Neutralization Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners.
-
Apoptosis Assays
Annexin V Staining by Flow Cytometry
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[22][23]
Materials:
-
Cells to be assayed
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or 7-AAD for viability staining
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your experimental cell population. Include untreated and positive controls.
-
Harvest the cells (including any floating cells) and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[3][6][20][24]
Materials:
-
Fixed cells or tissue sections
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure (for adherent cells):
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash cells with PBS.
-
Incubate cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Wash cells with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit nuclear fluorescence.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[4][11][25][26]
Materials:
-
Cell lysate
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
Assay Buffer
-
Microplate reader
Procedure (Colorimetric):
-
Prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of the lysates.
-
Add 50-100 µg of protein to each well of a 96-well plate.
-
Add Assay Buffer to each well.
-
Add the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity.
Conclusion
Mcl-1 is a multifaceted and indispensable regulator of apoptosis. Its tight control at multiple levels, from gene transcription to protein degradation, underscores its importance in maintaining cellular homeostasis. The dysregulation of Mcl-1 is a common feature in many cancers, making it a prime target for therapeutic intervention. A thorough understanding of its function, regulation, and interactions is crucial for researchers and drug developers aiming to modulate the apoptotic pathway for therapeutic benefit. The experimental protocols provided in this guide offer a starting point for the detailed investigation of Mcl-1's role in cellular life and death decisions.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
- 2. MARCH5 mediates NOXA-dependent MCL1 degradation driven by kinase inhibitors and integrated stress response activation | eLife [elifesciences.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. mpbio.com [mpbio.com]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Noxa/Mcl-1 Balance Regulates Susceptibility of Cells to Camptothecin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anti-apoptosis proteins Mcl-1 and Bcl-xL have different p53-binding profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epidermal growth factor regulates Mcl-1 expression through the MAPK-Elk-1 signalling pathway contributing to cell survival in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. kumc.edu [kumc.edu]
- 22. scispace.com [scispace.com]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. biogot.com [biogot.com]
- 26. abcam.com [abcam.com]
The Role of Mcl-1 in Cancer Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Unlike some of its counterparts, Mcl-1 is a short-lived protein, making its regulation a highly dynamic and critical process for cell fate decisions.[2][3][4] In numerous malignancies, the Mcl-1 gene is frequently amplified, or the protein is overexpressed, contributing significantly to tumor initiation, progression, and, most notably, resistance to a wide array of cancer therapies.[1][5][6] This dependency on Mcl-1 for survival makes it a high-priority therapeutic target in oncology.[6][7] This guide provides an in-depth overview of Mcl-1's function, regulation, and role in cancer, with a focus on therapeutic strategies and the experimental protocols used to study its biology.
Core Function and Regulation of Mcl-1
The canonical function of Mcl-1 is to promote cell survival by inhibiting the intrinsic pathway of apoptosis.[8] It achieves this by binding to and sequestering pro-apoptotic "effector" proteins, primarily Bak and, to a lesser extent, Bax, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).[5][6][9][10] Mcl-1 also neutralizes "BH3-only" sensor proteins like Bim, Puma, and Noxa, which would otherwise activate the effector proteins.[1][9][10]
The activity of Mcl-1 is tightly controlled at transcriptional, post-transcriptional, and post-translational levels, allowing for rapid responses to cellular signals.[3][9]
-
Transcriptional and Translational Control: Mcl-1 expression can be induced by various signaling pathways, including PI3K/AKT and JAK/STAT, which are often hyperactive in cancer.[11][12]
-
Post-Translational Modification: The stability of the Mcl-1 protein is the most critical point of regulation. It is marked for degradation by the ubiquitin-proteasome system.[13] This process is governed by a balance between E3 ubiquitin ligases (which tag Mcl-1 for destruction) and deubiquitinases (DUBs) that remove these tags to stabilize the protein.
-
Phosphorylation and Degradation: Kinases such as GSK3β and JNK can phosphorylate Mcl-1, priming it for recognition by E3 ligases like Mule (HUWE1) and SCFFBW7.[11][12][14]
-
Stabilization: Conversely, the deubiquitinase USP9X can remove ubiquitin tags, rescuing Mcl-1 from degradation and thereby promoting cell survival.[11][13]
-
Mcl-1's Role in Cancer Pathogenesis and Chemoresistance
Mcl-1 is one of the most frequently amplified genes across a spectrum of human cancers, and its overexpression is a key mechanism by which tumor cells evade apoptosis.[6][12] This high level of Mcl-1 provides a significant survival advantage and is a primary contributor to both intrinsic and acquired resistance to chemotherapy and targeted agents, including other Bcl-2 family inhibitors like venetoclax.[1][6][10][15]
Data Presentation: Mcl-1 Overexpression in Solid Tumors
| Cancer Type | Prevalence of Mcl-1 Amplification/Overexpression | Significance |
| Lung Cancer | Observed in up to 54% of cases.[12] | Associated with resistance to standard chemotherapy and targeted therapies.[12] |
| Breast Cancer | Observed in up to 36% of cases.[12] | Implicated in resistance to therapies in triple-negative and HER2-positive subtypes.[9][12] |
| Multiple Myeloma | High Mcl-1 levels are common, especially in relapsed/refractory patients.[6][16] | Correlates with poor prognosis and resistance to proteasome inhibitors.[6] |
| Acute Myeloid Leukemia (AML) | Frequently overexpressed and essential for leukemia cell survival.[5][17] | A key factor in resistance to the Bcl-2 inhibitor venetoclax.[6][18] |
| Melanoma | Gene amplification is a common genetic defect.[15] | Contributes to survival and resistance to BRAF/MEK inhibitors. |
| Pancreatic Cancer | Frequently overexpressed.[1][11] | Knockdown of Mcl-1 decreases tumor size in xenograft models.[11] |
Mcl-1 as a Therapeutic Target
The profound dependence of many cancers on Mcl-1 for survival makes it a compelling therapeutic target. The primary strategy involves the development of small-molecule BH3 mimetics that bind directly to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins.[1][19] This frees Bak and Bax to trigger the apoptotic cascade.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Saga of Mcl-1: regulation from transcription to degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amgenoncology.com [amgenoncology.com]
- 11. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. onclive.com [onclive.com]
- 16. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 17. Overexpression of Mcl-1 Confers Multidrug Resistance, Whereas Topoisomerase IIβ Downregulation Introduces Mitoxantrone-Specific Drug Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are Mcl-1 modulators and how do they work? [synapse.patsnap.com]
Introduction to Myeloid Cell Leukemia-1 (Mcl-1)
An In-depth Technical Guide to the Structural Biology of Mcl-1 and PROTAC Binding
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptotic pathway.[1][2] First identified in a myeloid leukemia cell line during differentiation, Mcl-1 is essential for the survival and development of numerous cell lineages.[3][4] Its primary function is to promote cell survival by inhibiting programmed cell death.[5][6] Overexpression of Mcl-1 is a common feature in a wide array of human cancers, including both hematologic malignancies and solid tumors, and is frequently associated with tumorigenesis, poor prognosis, and resistance to conventional cancer therapies.[1][6][7][8] This makes Mcl-1 a highly attractive therapeutic target for cancer treatment.[2][5][7]
Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic effector proteins, such as Bak and Bax.[5][9] This sequestration prevents Bak and Bax from oligomerizing at the mitochondrial outer membrane, a key step that leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases that execute cell death.[6][7]
Structural Biology of Mcl-1
The structure of Mcl-1 is unique among the Bcl-2 family proteins, contributing to its distinct regulatory mechanisms and functions. The human Mcl-1 protein consists of several key functional domains.
-
Bcl-2 Homology (BH) Domains: Like other pro-survival Bcl-2 family members, Mcl-1 contains four BH domains (BH1, BH2, BH3, and BH4).[6] The BH1, BH2, and BH3 domains fold together to form a conserved globular structure characterized by a hydrophobic groove on its surface.[3][10] This groove is the critical binding site for the BH3 domains of pro-apoptotic proteins like Bak, Bax, Bim, and Puma, enabling Mcl-1 to neutralize their death-inducing activity.[1][6][9]
-
Transmembrane (TM) Domain: A C-terminal TM domain anchors Mcl-1 to the mitochondrial outer membrane, which is its primary site of anti-apoptotic action.[4][6]
-
N-terminal Region: Mcl-1 possesses an extended N-terminal region that is longer than that of other Bcl-2 family members and is rich in PEST sequences (proline, glutamic acid, serine, and threonine).[4][6] These sequences are sites for post-translational modifications, such as ubiquitination, which mark the protein for rapid degradation by the proteasome. This contributes to Mcl-1's exceptionally short half-life (around 20-30 minutes), allowing for tight regulation of its cellular levels.[11]
-
Subcellular Localization: Mcl-1 is found in distinct mitochondrial sub-compartments with separable functions.[4][12] On the outer mitochondrial membrane (OMM), it exerts its canonical anti-apoptotic activity.[4][12] A truncated form of Mcl-1 can also localize to the mitochondrial matrix, where it is involved in regulating mitochondrial fusion, maintaining cristae morphology, and supporting energy metabolism.[4][12]
A unique loop domain, separate from the BH3 binding groove, has been identified as responsible for Mcl-1's ability to inhibit chemotherapy-induced senescence, a function not shared by other Bcl-2 family members.[6][13]
Mcl-1 in the Apoptotic Signaling Pathway
Mcl-1 is a key checkpoint in the intrinsic apoptotic pathway. Under normal homeostatic conditions, it sequesters pro-apoptotic effector proteins to prevent accidental cell death. In response to cellular stress, pro-apoptotic "BH3-only" proteins are activated and can either directly activate Bak/Bax or bind to anti-apoptotic proteins like Mcl-1, displacing the effector proteins and allowing apoptosis to proceed.
Caption: Mcl-1's role in the intrinsic apoptosis pathway.
PROTACs Targeting Mcl-1 for Degradation
Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to eliminate specific proteins rather than just inhibiting them.[14][15] A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[14][16]
By binding simultaneously to Mcl-1 and an E3 ligase (such as Cereblon or VHL), a PROTAC forms a ternary complex.[14][16] This induced proximity brings the cellular ubiquitination machinery close to Mcl-1, leading to its polyubiquitination.[17] The polyubiquitin chains act as a tag, marking Mcl-1 for recognition and subsequent degradation by the 26S proteasome.[14][17] The PROTAC molecule is then released and can catalytically induce the degradation of multiple Mcl-1 proteins.[17] This event-driven, catalytic mechanism represents a powerful strategy to overcome the resistance mechanisms associated with traditional occupancy-based inhibitors.[17]
Caption: General mechanism of action for an Mcl-1 PROTAC.
Quantitative Data for Mcl-1 PROTACs
Several PROTACs targeting Mcl-1 have been developed and characterized. Their efficacy is typically measured by their binding affinity to Mcl-1, their ability to induce Mcl-1 degradation (DC₅₀), and their cellular anti-proliferative effects (IC₅₀).
| PROTAC Name | Mcl-1 Ligand | E3 Ligase Ligand | Mcl-1 Binding (Kd/IC₅₀) | Degradation Potency (DC₅₀) | Cell Line | Citation(s) |
| dMCL1-2 | A-1210477 derivative | Pomalidomide (CRBN) | 30 nM (Kd) | Nanomolar range | OPM2 | [18] |
| C3 | S1-6 | Pomalidomide (CRBN) | 0.78 µM (IC₅₀) | 0.7 µM | H23, HeLa | [19][20][21] |
| C5 | Nap-1 | Pomalidomide (CRBN) | N/A | > 10 µM (for Mcl-1) | HeLa | [19][20] |
Note: Data is compiled from multiple sources and experimental conditions may vary. DC₅₀ is the concentration required to induce 50% degradation of the target protein. IC₅₀ is the concentration required to inhibit 50% of a biological process (e.g., cell growth).
Experimental Protocols
The characterization of Mcl-1 PROTACs involves a suite of biophysical and cell-based assays to determine binding, ternary complex formation, and cellular degradation.
Protocol 1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[22][23]
Objective: To determine the thermodynamic parameters of a PROTAC binding to Mcl-1.
Materials:
-
Purified recombinant Mcl-1 protein
-
Synthesized PROTAC molecule
-
ITC instrument (e.g., MicroCal VP-ITC)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified Mcl-1 protein against the ITC buffer to ensure buffer matching.[22]
-
Dissolve the PROTAC in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution.[24]
-
Accurately determine the concentrations of both the protein and the PROTAC solution.[22]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).[22]
-
Thoroughly clean the sample cell and injection syringe with buffer.
-
-
Titration:
-
Load the Mcl-1 solution (e.g., 10-20 µM) into the sample cell.
-
Load the PROTAC solution (typically 10-fold higher concentration, e.g., 100-200 µM) into the injection syringe.[24]
-
Perform a series of small injections (e.g., 10 µL) of the PROTAC solution into the Mcl-1 solution, allowing the system to reach equilibrium after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the PROTAC solution into the buffer alone to measure the heat of dilution.[22]
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and ΔH.
-
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing on-rate (kₐ) and off-rate (kd) constants.[16][25] It is particularly powerful for characterizing both binary (PROTAC-protein) and ternary (E3-PROTAC-protein) complex formation.[26][27]
Objective: To measure the binding kinetics and cooperativity of PROTAC-induced ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or NTA chip for His-tagged proteins)
-
Purified recombinant Mcl-1 and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC molecule
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Ligand Immobilization:
-
Binary Interaction Analysis:
-
To measure PROTAC binding to the immobilized E3 ligase, inject a series of increasing concentrations of the PROTAC over the chip surface and measure the association and dissociation phases.
-
To measure PROTAC binding to Mcl-1, a different assay format (e.g., immobilizing Mcl-1) would be used.
-
-
Ternary Complex Analysis:
-
Data Analysis:
-
Fit the sensorgram data from the binary and ternary experiments to appropriate kinetic models (e.g., 1:1 Langmuir binding) to obtain kₐ, kd, and KD.
-
Calculate the cooperativity factor (α), which is the ratio of the PROTAC's affinity for the binary E3:Mcl-1 complex versus its affinity for the E3 ligase alone. An α > 1 indicates positive cooperativity.[25]
-
Protocol 3: Cellular Degradation Assay (Western Blot)
Western blotting is a classical method to visualize and quantify the reduction in cellular Mcl-1 protein levels following treatment with a PROTAC.[28]
Objective: To determine the dose- and time-dependent degradation of Mcl-1 in cells.
Materials:
-
Cancer cell line expressing Mcl-1 (e.g., OPM2, H23)
-
Mcl-1 PROTAC and control compounds (e.g., Mcl-1 inhibitor, E3 ligase ligand)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies (anti-Mcl-1, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the Mcl-1 PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize samples to equal protein amounts, add Laemmli buffer, and heat to denature.
-
Separate proteins by size using SDS-PAGE.
-
-
Blotting and Detection:
-
Transfer the separated proteins to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-Mcl-1 antibody, followed by washing and incubation with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imager.
-
-
Analysis:
-
Re-probe the blot with a loading control antibody to ensure equal protein loading.
-
Perform densitometry analysis to quantify the Mcl-1 band intensity relative to the loading control.
-
Plot the percentage of remaining Mcl-1 against the PROTAC concentration to determine the DC₅₀ value.
-
Experimental Workflow for Mcl-1 PROTAC Development
The discovery and optimization of an Mcl-1 PROTAC follows a logical progression from initial binding validation to functional cellular outcomes.
Caption: A typical experimental workflow for Mcl-1 PROTAC characterization.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Myeloid cell leukemia 1 (MCL-1): Structural characteristics and application in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 4. Delving Deeper: MCL-1's Contributions to Normal and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. amgenoncology.com [amgenoncology.com]
- 10. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 11. MCL1 - Wikipedia [en.wikipedia.org]
- 12. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Function Analysis of the Mcl-1 Protein Identifies a Novel Senescence-regulating Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. chemrxiv.org [chemrxiv.org]
- 18. cancer-research-network.com [cancer-research-network.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 23. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Cereblon E3 Ligase Recruitment by Mcl-1 PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism, key experimental validation, and quantitative data related to the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase by Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of the Myeloid Cell Leukemia 1 (Mcl-1) protein. Mcl-1 is a critical anti-apoptotic protein of the Bcl-2 family, and its overexpression is a known resistance factor in various cancers, making it a high-value therapeutic target.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1][3] Mcl-1 PROTACs that recruit Cereblon typically consist of three components: a ligand that binds to Mcl-1, a ligand that binds to Cereblon (often derived from immunomodulatory drugs like thalidomide or pomalidomide), and a chemical linker that connects the two.[1]
The core mechanism involves several key steps:
-
Ternary Complex Formation : The Mcl-1 PROTAC simultaneously binds to the Mcl-1 protein and the Cereblon (CRBN) substrate receptor of the CUL4A-DDB1-CRBN E3 ligase complex.[4][5][6] This forms a transient Mcl-1-PROTAC-CRBN ternary complex.[7]
-
Ubiquitination : Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Mcl-1 protein.[1][3]
-
Proteasomal Degradation : The polyubiquitinated Mcl-1 is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1]
-
PROTAC Recycling : After inducing ubiquitination, the PROTAC is released and can engage another Mcl-1 protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.[1][3]
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. researchgate.net [researchgate.net]
- 4. From Inhibition to Degradation: Targeting the Antiapoptotic Protein Myeloid Cell Leukemia 1 (MCL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
The Crucial Role of the Linker in the Design of PROTAC Mcl-1 Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] While the choice of POI and E3 ligase ligands determines the target and the recruited degradation machinery, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and physicochemical properties.[3][4] This technical guide delves into the pivotal role of the linker in the design of PROTACs targeting Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein frequently overexpressed in various cancers.
Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and a crucial regulator of the intrinsic apoptosis pathway.[5][6] By sequestering the pro-apoptotic proteins BAK and BAX, Mcl-1 prevents their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP), a point of no return in apoptotic cell death.[6] The overexpression of Mcl-1 is a common mechanism of resistance to conventional cancer therapies, making it an attractive target for therapeutic intervention. PROTAC-mediated degradation of Mcl-1 offers a promising strategy to overcome this resistance by eliminating the protein entirely.
This guide will provide a comprehensive overview of the linker's influence on the design of Mcl-1 degraders, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The Linker: More Than Just a Spacer
The linker in a PROTAC is not a passive tether but an active contributor to the formation and stability of the ternary complex, which consists of the Mcl-1 protein, the PROTAC molecule, and the recruited E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). The linker's characteristics, including its length, composition, rigidity, and attachment points, profoundly impact the PROTAC's ability to induce efficient and selective degradation of Mcl-1.[7][8]
Key Roles of the Linker:
-
Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to allow for the favorable protein-protein interactions between Mcl-1 and the E3 ligase, leading to a stable and productive ternary complex.[3][4] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of both proteins, while a linker that is too long might lead to unproductive binding modes and reduced degradation efficiency.[8]
-
Physicochemical Properties: The linker's chemical composition influences the PROTAC's solubility, cell permeability, and metabolic stability. The incorporation of moieties like polyethylene glycol (PEG) can enhance solubility and reduce non-specific binding, while more rigid structures can improve metabolic stability.[1]
-
Selectivity: Subtle modifications to the linker can influence the selectivity of the PROTAC for the target protein over other structurally related proteins. This is achieved by optimizing the presentation of the Mcl-1 and E3 ligase ligands to favor the formation of the desired ternary complex.
Data Presentation: Quantitative Analysis of Mcl-1 PROTAC Linker Modifications
The rational design of potent and selective Mcl-1 PROTACs relies on a thorough understanding of the structure-activity relationship (SAR) of the linker. The following tables summarize key quantitative data for representative Mcl-1 degraders, highlighting the impact of linker modifications on their degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC ID | Mcl-1 Ligand | E3 Ligand | Linker Composition | Linker Length (atoms) | DC50 (µM) | Dmax (%) | Cell Line | Citation |
| dMCL1-1 | A-1210477 derivative | Pomalidomide | PEG | ~20 | Modest Degradation | Not Reported | OPM2 | [4] |
| dMCL1-2 | A-1210477 derivative | Pomalidomide | Piperazine-based | ~15 | Potent Degradation | Not Reported | OPM2 | [4] |
| C3 (PROTAC Mcl1 degrader-1) | S1-6 | Pomalidomide | PEG-based | Not Specified | 0.7 | >90 | HeLa | [9][10] |
| C5 | Nap-1 | Pomalidomide | PEG-based | Not Specified | 3.0 (for Bcl-2) | >90 (for Bcl-2) | HeLa | [9] |
Note: The available literature provides limited examples of systematic linker variation studies for Mcl-1 PROTACs with comprehensive DC50 and Dmax values in a single series. The data presented here is compiled from different studies to illustrate the impact of linker design.
Experimental Protocols
The development and characterization of Mcl-1 PROTACs involve a series of key experiments to assess their binding, degradation, and cellular activity. The following are detailed methodologies for these essential assays.
Western Blotting for Mcl-1 Degradation
This protocol is used to quantify the reduction in Mcl-1 protein levels upon treatment with a PROTAC.
Materials:
-
Cancer cell line of interest (e.g., HeLa, OPM2)
-
Mcl-1 PROTAC degrader
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Mcl-1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with varying concentrations of the Mcl-1 PROTAC (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Mcl-1 band intensity to the loading control and then to the vehicle-treated control to determine the percentage of Mcl-1 degradation. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of Mcl-1 is mediated by the ubiquitin-proteasome system.
Materials:
-
Recombinant human Mcl-1 protein
-
Recombinant human E1, E2, and E3 (e.g., CRBN/DDB1/CUL4A/Rbx1) enzymes
-
Ubiquitin
-
ATP
-
Mcl-1 PROTAC degrader
-
Ubiquitination reaction buffer
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase complex, and recombinant Mcl-1 protein.
-
PROTAC Addition: Add the Mcl-1 PROTAC or DMSO to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Immunoprecipitation: Stop the reaction and immunoprecipitate Mcl-1 using an anti-Mcl-1 antibody and Protein A/G beads.
-
Western Blotting: Wash the beads and elute the immunoprecipitated proteins. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated Mcl-1.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC is used to measure the binding affinities and thermodynamics of the interactions between the PROTAC, Mcl-1, and the E3 ligase, providing insights into the formation of the ternary complex.
Materials:
-
Purified recombinant Mcl-1 protein
-
Purified recombinant E3 ligase (e.g., CRBN)
-
Mcl-1 PROTAC degrader
-
ITC instrument
-
ITC buffer
Procedure:
-
Sample Preparation: Prepare solutions of Mcl-1, the E3 ligase, and the PROTAC in the same ITC buffer.
-
Binary Binding Experiments:
-
To determine the binding affinity of the PROTAC for Mcl-1, titrate the PROTAC into the Mcl-1 solution.
-
To determine the binding affinity of the PROTAC for the E3 ligase, titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Complex Formation:
-
To assess the cooperativity of ternary complex formation, pre-saturate the Mcl-1 protein with the PROTAC and titrate this complex into the E3 ligase solution.
-
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions. Positive cooperativity, where the binding of the second protein is enhanced in the presence of the first, is indicative of favorable ternary complex formation.
Mandatory Visualizations
Mcl-1 Signaling Pathway
Caption: Mcl-1's role in the intrinsic apoptotic pathway.
PROTAC Mcl-1 Degrader Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated Mcl-1 degradation.
Experimental Workflow for Mcl-1 PROTAC Evaluation
Caption: A typical workflow for the evaluation of Mcl-1 PROTACs.
Conclusion
The linker is a multifaceted component in the design of Mcl-1 PROTAC degraders, playing a critical role in dictating their potency, selectivity, and drug-like properties. A deep understanding of the linker's structure-activity relationship is paramount for the successful development of clinically viable Mcl-1 targeted therapies. This technical guide has provided a comprehensive overview of the linker's importance, supported by available quantitative data, detailed experimental protocols, and informative diagrams. As the field of targeted protein degradation continues to evolve, the rational design of linkers, aided by computational modeling and a growing body of empirical data, will be instrumental in unlocking the full therapeutic potential of PROTACs against challenging targets like Mcl-1.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mcl-1 is a Gatekeeper Molecule to Regulate the Crosstalk Between Ferroptotic Agent-Induced ER Stress and TRAIL-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Alternative Splicing of Mcl-1: A Technical Guide to Regulation and Degradation
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a pivotal member of the B-cell lymphoma-2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptotic pathway.[1] Its expression is frequently amplified in various cancers, contributing to tumor cell survival and resistance to chemotherapeutic agents.[1][2] Unlike other Bcl-2 family members, Mcl-1 is a short-lived protein, making its cellular levels tightly controlled by complex regulatory mechanisms at the transcriptional, post-transcriptional, and post-translational levels.[1] A key post-transcriptional control point is alternative splicing of the MCL1 pre-mRNA, which generates protein isoforms with diametrically opposed functions, profoundly impacting cell fate.
This guide provides an in-depth examination of the alternative splicing of Mcl-1, the functional consequences for protein stability and degradation, and detailed protocols for investigating these processes.
Data Presentation: Quantitative Properties of Mcl-1 Isoforms
The alternative splicing of MCL1 pre-mRNA primarily produces two distinct isoforms: a long, anti-apoptotic form (Mcl-1L) and a short, pro-apoptotic form (Mcl-1S).[3][4] Their functional antagonism is central to determining a cell's sensitivity to apoptotic stimuli.
| Property | Mcl-1L (Long Isoform) | Mcl-1S (Short Isoform) | References |
| Function | Anti-apoptotic | Pro-apoptotic | [3][5] |
| Structure | Contains all four Bcl-2 homology (BH) domains (BH1, BH2, BH3, BH4) and a C-terminal transmembrane (TM) domain. | Contains only the BH3 and BH4 domains; lacks BH1, BH2, and the TM domain due to a frameshift.[6] | [6][7] |
| Molecular Weight | ~40 kDa | ~35 kDa | [8] |
| Splicing Mechanism | Inclusion of Exon 2 | Skipping of Exon 2 | [3] |
| Subcellular Localization | Primarily mitochondrial outer membrane, but also found in the cytosol, ER, and nucleus. | Predominantly cytosolic, with some presence in the endoplasmic reticulum (ER).[2] | [2][5] |
| Protein Half-Life | Very short (typically < 1 hour) | Subject to proteasomal degradation, but specific half-life is less characterized. | [1][9] |
| Key Interactions | Binds and sequesters pro-apoptotic "effector" proteins (e.g., Bak, Bax) and "BH3-only" proteins (e.g., Puma, Noxa, Bim).[2][10] | Selectively heterodimerizes with and antagonizes Mcl-1L. Does not interact with other Bcl-2 family members.[2][7][9] | [2][6][7][9][10] |
The Splicing Decision: Generating Mcl-1L vs. Mcl-1S
The balance between Mcl-1L and Mcl-1S is determined by the inclusion or exclusion of exon 2 from the MCL1 pre-mRNA.[3] This process is governed by a complex interplay of cis-acting RNA sequences and trans-acting RNA-binding proteins (RBPs), which either enhance or suppress the recognition of splice sites by the spliceosome.
Several splicing factors have been identified as key regulators:
-
Promoters of Mcl-1L (Exon 2 Inclusion): Serine/arginine-rich splicing factor 1 (SRSF1) and components of the U2 small nuclear ribonucleoprotein (snRNP) complex, such as SF3B1, favor the production of the anti-apoptotic Mcl-1L isoform.[4][11]
-
Promoters of Mcl-1S (Exon 2 Skipping): Other factors, including heterogeneous nuclear ribonucleoproteins (hnRNPs) K, F, and H1, promote the skipping of exon 2, leading to increased Mcl-1S expression.[3] Knockdown of these hnRNPs can shift the balance towards the pro-apoptotic Mcl-1S isoform.[3]
The dysregulation of these splicing factors is common in cancer, often leading to an elevated Mcl-1L/Mcl-1S ratio that promotes cell survival and therapeutic resistance.[4][10] Consequently, targeting the splicing machinery represents a promising anti-cancer strategy.[3][11][12]
Impact on Degradation: The Unstable Nature of Mcl-1
A defining characteristic of Mcl-1L is its exceptionally short half-life, which allows cells to rapidly modulate their apoptotic threshold in response to stress.[1] This rapid turnover is primarily mediated by the ubiquitin-proteasome system.
Degradation of Mcl-1L: The degradation of Mcl-1L is a multi-step process initiated by post-translational modifications, particularly phosphorylation. Glycogen synthase kinase 3 (GSK3β) can phosphorylate Mcl-1L, creating a recognition site for specific E3 ubiquitin ligases.[13] Several E3 ligases have been identified that target Mcl-1L for polyubiquitination and subsequent proteasomal degradation:
-
Mule (Mcl-1 Ubiquitin Ligase E3)/HUWE1: A HECT domain E3 ligase that specifically binds to and ubiquitinates Mcl-1L, playing a key role in its constitutive turnover and in response to DNA damage.[14][15][16]
-
SCFFBW7: An F-box protein that is part of the Skp1-Cul1-F-box (SCF) complex. It recognizes Mcl-1L after its phosphorylation, leading to its degradation and contributing to apoptosis.[1][13][16]
-
SCFβ-TrCP: Another SCF complex E3 ligase that targets Mcl-1L for degradation.[14][17]
-
Other E3 Ligases: Additional ligases, including APC/CCdc20, TRIM17, and FBXO4, have also been implicated in regulating Mcl-1L stability under specific cellular contexts like mitotic arrest.[14][17]
Conversely, deubiquitinating enzymes (DUBs) such as USP9X can remove ubiquitin chains from Mcl-1L, thereby stabilizing the protein and promoting cell survival.[14][17]
Degradation of Mcl-1S: While both Mcl-1L and Mcl-1S are subject to proteasomal degradation, the specific mechanisms and E3 ligases targeting Mcl-1S are less clearly defined.[9] It is known that Mcl-1S can heterodimerize with Mcl-1L, which may influence the stability and degradation of both isoforms.[6][9]
Experimental Protocols
Investigating the splicing and degradation of Mcl-1 requires a combination of molecular and cellular biology techniques. Below are detailed protocols for core methodologies.
References
- 1. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Mcl-1 alternative splicing by hnRNP F, H1 and K in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitination and deubiquitination of MCL1 in cancer: deciphering chemoresistance mechanisms and providing potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for PROTAC Mcl1 Degrader-1 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cellular characterization of PROTAC Mcl1 degrader-1, a proteolysis-targeting chimera that induces the degradation of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).
Introduction
This compound is a heterobifunctional molecule designed to selectively target Mcl-1 for degradation. It consists of a ligand that binds to Mcl-1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of Mcl-1, marking it for subsequent degradation by the proteasome. The depletion of Mcl-1 in cancer cells can trigger the intrinsic apoptotic pathway, leading to cell death. These protocols outline key cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action of this compound
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Figure 1: Mechanism of action of this compound.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Its degradation by this compound disrupts the sequestration of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.
Figure 2: Role of Mcl-1 in the intrinsic apoptosis pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (Mcl-1) | 0.78 µM | Not specified | [1][2][3] |
| IC50 (Bcl-2) | 0.54 µM | Not specified | [4] |
| DC50 (Mcl-1) | 0.7 µM | H23 | [1] |
Table 1: Inhibitory and Degradation Concentrations of this compound.
| Cell Line | Assay | Concentration Range | Time Points | Observed Effect | Reference |
| HeLa | Western Blot | 0.3 - 10 µM | 0 - 24 h | Time and concentration-dependent depletion of Mcl-1. | [4][5] |
| H23 | Western Blot | 0 - 10 µM | 12 h | Mcl-1 depletion and PARP cleavage. | [4][5] |
| H23 | Cytotoxicity Assay | 0 - 2 µM | 24 h | Cytotoxicity observed. | [4] |
Table 2: Summary of Cell-Based Assay Results for this compound.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize this compound.
Experimental Workflow Overview
Figure 3: General workflow for cell-based characterization.
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H23, HeLa)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Mcl-1 Protein Degradation Assay (Western Blot)
Objective: To quantify the degradation of Mcl-1 protein following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, H23)
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Mcl-1 antibody (e.g., Cell Signaling Technology #94296, 1:1000 dilution)[6]
-
Mouse anti-β-actin antibody (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.3, 1, 3, 10 µM) or for different time points (e.g., 0, 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
For a control to confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[7]
-
Transfer the lysate to a pre-chilled microfuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the Mcl-1 band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of Mcl-1 remaining relative to the vehicle control.
-
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines (e.g., H23)
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., as determined from the cell viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Analysis:
-
Gate the cell populations based on their fluorescence:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mcl-1 (D2W9E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vivo Studies of PROTAC Mcl1 Degrader-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the pathogenesis and therapeutic resistance of various cancers, making it a compelling target for anticancer drug development. Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins through the ubiquitin-proteasome system. This document provides detailed application notes and protocols relevant to the in vivo study of PROTAC Mcl1 degrader-1, a specific PROTAC designed to target Mcl-1.
This compound, also referred to as compound C3 or dMCL1-2, is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to Mcl-1, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5][6] While extensive in vitro characterization of this degrader has been published, specific in vivo efficacy and pharmacokinetic data from mouse models were not available in the reviewed public literature. Therefore, this document presents the available in vitro data for this compound and provides a representative, detailed protocol for in vivo evaluation based on studies of similar Mcl-1-targeting PROTACs.
Signaling Pathway of Mcl-1 and Mechanism of Action of this compound
Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins Bak and Bax, thereby preventing them from inducing apoptosis. This compound hijacks the cell's natural protein disposal system to eliminate Mcl-1, thus liberating Bak and Bax to initiate programmed cell death.
Caption: Mcl-1 signaling and PROTAC-mediated degradation.
Data Presentation
In Vitro Activity of this compound (Compound C3)
The following table summarizes the reported in vitro activity of this compound (compound C3). This data is crucial for informing the design of in vivo studies, including dose selection and pharmacodynamic biomarker development.
| Parameter | Cell Line | Value | Reference |
| Mcl-1 Degradation (DC50) | H23 | 0.7 µM | [1] |
| Cytotoxicity (IC50) | H23 | Not Reported | |
| Binding Affinity (KD to Mcl-1) | - | 30 nM | [2] |
Note: DC50 is the concentration required to induce 50% degradation of the target protein.
Experimental Protocols
While specific in vivo protocols for this compound are not publicly available, the following detailed protocols provide a representative framework for conducting such studies in mouse models, based on established methodologies for similar agents.
General In Vivo Study Workflow
References
- 1. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. From Inhibition to Degradation: Targeting the Antiapoptotic Protein Myeloid Cell Leukemia 1 (MCL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ubiquitination Assay to Confirm PROTAC Mcl1 Degrader-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells. These bifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein of the Bcl-2 family and is overexpressed in various cancers, contributing to therapeutic resistance. PROTAC Mcl1 degrader-1 (also known as compound C3) is a potent and selective Mcl-1 degrader.[1][2] It functions by recruiting the E3 ligase Cereblon (CRBN) to Mcl-1, thereby inducing its ubiquitination and subsequent proteasomal degradation.[1][2] This application note provides a detailed protocol for an in-cell ubiquitination assay to confirm the mechanism of action of this compound.
Principle of the Ubiquitination Assay
The confirmation of PROTAC activity relies on demonstrating the ubiquitination of the target protein. This is typically achieved through an in-cell ubiquitination assay. The general workflow involves treating cells with the PROTAC, lysing the cells under conditions that preserve ubiquitinated proteins, immunoprecipitating the target protein (Mcl-1), and then detecting the ubiquitinated Mcl-1 via Western blotting using an anti-ubiquitin antibody. An increase in high-molecular-weight bands corresponding to ubiquitinated Mcl-1 confirms the PROTAC's mechanism of action.
Signaling Pathway of this compound
References
Application Notes: Assessing Cell Viability in Response to Mcl-1 Degraders
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It plays a pivotal role in regulating the intrinsic pathway of apoptosis by sequestering pro-apoptotic proteins, thereby preventing programmed cell death.[3][4] In many cancers, Mcl-1 is overexpressed, contributing to tumor survival and resistance to a wide range of chemotherapeutic agents.[1][4] This makes Mcl-1 a compelling therapeutic target.
Mcl-1 degraders represent an innovative therapeutic strategy designed to selectively eliminate the Mcl-1 protein, thereby unleashing the cell's natural apoptotic machinery. Unlike inhibitors that merely block the protein's function, degraders trigger its destruction via the ubiquitin-proteasome system.[5][6] Evaluating the efficacy of these degraders requires robust and reliable methods to measure their impact on cell viability and their ability to induce apoptosis.
These application notes provide detailed protocols for key cell viability and apoptosis assays tailored for researchers, scientists, and drug development professionals working with Mcl-1 degraders. The assays described herein range from general metabolic health indicators to specific markers of apoptosis, enabling a comprehensive assessment of a degrader's cellular activity.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic "effector" proteins like BAK and BAX.[1][2] This prevents them from oligomerizing at the mitochondrial outer membrane, a key step in initiating apoptosis.[7] Mcl-1 also binds to and neutralizes "BH3-only" sensor proteins like BIM, PUMA, and NOXA.[1] The degradation of Mcl-1 frees these pro-apoptotic proteins. Liberated BAX and BAK can then form pores in the mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade (caspases 9, 3, and 7), culminating in apoptosis.[3][8]
General Experimental Workflow
A typical workflow for evaluating an Mcl-1 degrader involves initial cell treatment followed by a series of assays to confirm protein degradation and assess its downstream effects on cell viability and apoptosis. This multi-pronged approach ensures that the observed reduction in cell viability is directly linked to the targeted degradation of Mcl-1 and the subsequent activation of the apoptotic pathway.
Experimental Protocols
Metabolic Viability Assay: MTT
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of metabolically active cells, which can be quantified by measuring the absorbance.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 degrader. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compound. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: Data is typically presented as percent viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) can be calculated using non-linear regression analysis.
| Compound | Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| Vehicle Control | 0 | 1.250 | 100% |
| Mcl-1 Degrader X | 0.01 | 1.180 | 94.4% |
| Mcl-1 Degrader X | 0.1 | 0.950 | 76.0% |
| Mcl-1 Degrader X | 1 | 0.630 | 50.4% |
| Mcl-1 Degrader X | 10 | 0.210 | 16.8% |
Luminescent Viability Assay: CellTiter-Glo®
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP, which signals the presence of metabolically active cells.[13] The assay reagent causes cell lysis and generates a luminescent signal produced by a proprietary thermostable luciferase. The intensity of the light is directly proportional to the ATP concentration and thus the number of viable cells.[13][14]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Ensure the use of opaque-walled 96-well plates suitable for luminescence measurements.
-
Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15]
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, according to the manufacturer's instructions.[16]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Presentation: Results are calculated as percent viability, and IC₅₀ values are determined similarly to the MTT assay.
| Compound | Concentration (µM) | Luminescence (RLU) | % Viability (Relative to Control) |
| Vehicle Control | 0 | 850,000 | 100% |
| Mcl-1 Degrader X | 0.01 | 815,000 | 95.9% |
| Mcl-1 Degrader X | 0.1 | 650,000 | 76.5% |
| Mcl-1 Degrader X | 1 | 430,000 | 50.6% |
| Mcl-1 Degrader X | 10 | 95,000 | 11.2% |
Apoptosis Assay: Caspase-Glo® 3/7
Principle: The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.[17] The assay provides a luminogenic caspase-3/7 substrate containing the DEVD peptide sequence.[18] Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to the amount of caspase activity.[19]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled 96-well plates.
-
Plate Equilibration: Equilibrate the plate to room temperature for about 30 minutes.[17]
-
Reagent Preparation & Addition: Prepare the Caspase-Glo® 3/7 Reagent as per the manufacturer's protocol. Add 100 µL of the reagent to each well.[17]
-
Incubation: Gently mix the plate on a shaker. Incubate at room temperature for 1 to 3 hours.[17]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Data Presentation: Data is often presented as fold-change in caspase activity relative to the vehicle control.
| Compound | Concentration (µM) | Luminescence (RLU) | Fold-Change in Caspase Activity |
| Vehicle Control | 0 | 15,000 | 1.0 |
| Mcl-1 Degrader X | 0.01 | 25,000 | 1.7 |
| Mcl-1 Degrader X | 0.1 | 90,000 | 6.0 |
| Mcl-1 Degrader X | 1 | 250,000 | 16.7 |
| Mcl-1 Degrader X | 10 | 400,000 | 26.7 |
Apoptosis Assay: Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between different cell populations. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells.[20] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity.[21] This dual staining allows for the quantification of:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
Protocol:
-
Cell Seeding & Treatment: Treat cells in 6-well plates or culture flasks with the Mcl-1 degrader for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[22]
-
Washing: Wash the cells twice with cold PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[24]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22]
Data Presentation: The results are quantified as the percentage of cells in each quadrant of a dot plot.
| Compound | Concentration (µM) | % Viable (Ann V- / PI-) | % Early Apoptotic (Ann V+ / PI-) | % Late Apoptotic (Ann V+ / PI+) |
| Vehicle Control | 0 | 95.1% | 2.5% | 2.0% |
| Mcl-1 Degrader X | 1 | 45.3% | 35.8% | 18.1% |
| Mcl-1 Degrader X | 10 | 10.2% | 40.5% | 48.3% |
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. ch.promega.com [ch.promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. promega.com [promega.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 19. ulab360.com [ulab360.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Comprehensive Measurement of Apoptosis Induction Following Mcl-1 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] It plays a pivotal role in promoting cell survival by sequestering pro-apoptotic proteins.[1][4] In many cancers, Mcl-1 is overexpressed, contributing significantly to tumor survival and resistance to a wide range of chemotherapeutic agents.[1][5] Consequently, Mcl-1 has emerged as a high-priority target for cancer therapy. The degradation or inhibition of Mcl-1 disrupts its protective function, unleashing pro-apoptotic signaling and leading to programmed cell death.[4][6][7][8] Therefore, accurately measuring the induction of apoptosis following Mcl-1 degradation is crucial for evaluating the efficacy of novel Mcl-1-targeting therapeutics.
This application note provides detailed protocols for three common and robust methods to quantify apoptosis post-Mcl-1 degradation: Annexin V/Propidium Iodide (PI) staining by flow cytometry, Caspase-3/7 activity assays, and Western blotting for Poly(ADP-ribose) polymerase (PARP) cleavage.
Mcl-1 Signaling Pathway and Apoptosis Induction
Under normal physiological conditions, Mcl-1, located at the outer mitochondrial membrane, prevents apoptosis by binding to and sequestering pro-apoptotic "BH3-only" proteins (like Bim, Puma, and Noxa) and effector proteins (like Bak and Bax).[1][4][9] When Mcl-1 is degraded, for instance by a specific inhibitor, these pro-apoptotic molecules are liberated.[4][7] Released Bak and Bax then oligomerize, forming pores in the mitochondrial outer membrane in a process known as Mitochondrial Outer Membrane Permeabilization (MOMP).[1][2]
MOMP allows for the release of cytochrome c from the intermembrane space into the cytosol.[1][10] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex recruits and activates pro-caspase-9, which in turn activates the executioner caspases, primarily caspase-3 and caspase-7.[1][10] These activated caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, including PARP, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[4][11]
Caption: Mcl-1 signaling pathway leading to apoptosis.
General Experimental Workflow
The process of measuring apoptosis following Mcl-1 degradation typically involves treating cultured cells with an Mcl-1 inhibitor or another stimulus that promotes its degradation, followed by harvesting the cells and subjecting them to various assays to detect apoptotic markers.
Caption: Experimental workflow for apoptosis assessment.
Detailed Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[12][13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13][14]
Materials:
-
Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
12 x 75 mm round-bottom tubes for flow cytometry
-
Flow cytometer
Methodology:
-
Cell Preparation: Seed and treat cells with the Mcl-1 inhibitor or vehicle control for the desired time.
-
Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300-500 x g for 5-7 minutes at 4°C.[12]
-
Adherent cells: Gently collect the culture medium (containing floating dead cells). Wash the adherent cells once with PBS, then detach them using a gentle method like trypsin-free dissociation buffer or gentle scraping. Combine with the collected medium. Centrifuge as above.
-
-
Washing: Wash the cell pellet twice with cold PBS. After the final wash, carefully aspirate the supernatant.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[14]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[15][16]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Add 5 µL of PI Staining Solution immediately before analysis.[15]
-
-
Analysis: Analyze the samples by flow cytometry within one hour.[16] Use unstained, PI-only, and Annexin V-only controls to set up compensation and gates.
Protocol 2: Caspase-3/7 Activity Assay
Principle: This homogeneous, luminescent assay measures the activity of caspases-3 and -7, the primary executioner caspases. The assay provides a proluminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[18][19]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or equivalent
-
White-walled, 96-well microplates suitable for luminescence
-
Multimode plate reader with luminescence detection capability
Methodology:
-
Cell Plating: Seed 10,000 viable cells per well in a 96-well white-walled plate in a final volume of 100 µL. Include wells for vehicle controls and no-cell controls (media only).
-
Treatment: Add the Mcl-1 inhibitor at various concentrations to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time course (e.g., 6, 24, 48 hours).[5]
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the average luminescence value from the no-cell control wells from all experimental wells. Data is often presented as fold-increase in caspase activity over the vehicle-treated control.[18]
Protocol 3: Western Blot for PARP Cleavage and Mcl-1 Degradation
Principle: Western blotting allows for the specific detection of proteins. Degradation of Mcl-1 can be confirmed by a decrease in its band intensity. A key hallmark of caspase-3-mediated apoptosis is the cleavage of full-length PARP (116 kDa) into a characteristic 89 kDa fragment.[11][20] Detecting this fragment provides strong evidence of apoptosis.[11]
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Mcl-1
-
Rabbit anti-Cleaved PARP (Asp214) (specifically recognizes the 89 kDa fragment)[11]
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, and anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[21]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of Mcl-1 and cleaved PARP to the loading control (β-actin).
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Flow Cytometry Analysis of Apoptosis after 24h Treatment
| Treatment | Concentration | % Live Cells (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic/Necrotic (AnnV+/PI+) |
|---|---|---|---|---|
| Vehicle Control | - | 94.5 ± 2.1 | 3.5 ± 0.8 | 2.0 ± 0.5 |
| Mcl-1 Inhibitor | 100 nM | 65.2 ± 3.5 | 25.8 ± 2.9 | 9.0 ± 1.8 |
| Mcl-1 Inhibitor | 300 nM | 30.7 ± 4.1 | 48.1 ± 3.7 | 21.2 ± 2.4 |
| Mcl-1 Inhibitor | 1 µM | 15.3 ± 2.8 | 55.6 ± 4.5 | 29.1 ± 3.3 |
(Data are represented as mean ± SD from three independent experiments)
Table 2: Caspase-3/7 Activity after 24h Treatment
| Treatment | Concentration | Relative Luminescence Units (RLU) | Fold Change vs. Control |
|---|---|---|---|
| Vehicle Control | - | 15,430 ± 1,250 | 1.0 |
| Mcl-1 Inhibitor | 100 nM | 68,970 ± 5,600 | 4.5 |
| Mcl-1 Inhibitor | 300 nM | 185,160 ± 15,200 | 12.0 |
| Mcl-1 Inhibitor | 1 µM | 243,790 ± 21,100 | 15.8 |
(Data are represented as mean ± SD from three independent experiments)
Table 3: Western Blot Densitometry Analysis after 24h Treatment
| Treatment | Concentration | Relative Mcl-1 Level (Normalized) | Relative Cleaved PARP Level (Normalized) |
|---|---|---|---|
| Vehicle Control | - | 1.00 ± 0.08 | 0.05 ± 0.01 |
| Mcl-1 Inhibitor | 100 nM | 0.45 ± 0.05 | 3.5 ± 0.4 |
| Mcl-1 Inhibitor | 300 nM | 0.15 ± 0.03 | 9.8 ± 1.1 |
| Mcl-1 Inhibitor | 1 µM | 0.05 ± 0.02 | 14.2 ± 1.5 |
(Data are represented as mean ± SD from densitometric analysis of three independent blots)
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. academic.oup.com [academic.oup.com]
- 4. RAPID TURNOVER OF MCL-1 COUPLES TRANSLATION TO CELL SURVIVAL AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCL-1 Depletion Impairs DNA Double-Strand Break Repair and Reinitiation of Stalled DNA Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation and critical assessment of putative MCL-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. biocompare.com [biocompare.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes: Lentiviral shRNA Knockdown of Mcl-1 for Experimental Control
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] It plays a crucial role in cell survival by inhibiting the activation of pro-apoptotic proteins like BAK and BAX, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent caspase cascade that leads to apoptosis.[2][4][5] Due to its short half-life, Mcl-1 expression is tightly regulated, making it a pivotal control point in the life and death of a cell.[4] Overexpression of Mcl-1 is implicated in the survival and chemoresistance of various cancers, making it a significant target for therapeutic intervention.[1][5][6]
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique to achieve stable, long-term suppression of a target gene's expression.[7][8] This method is particularly advantageous for studying the function of essential genes like MCL1, as it allows for the creation of stable cell lines with reduced Mcl-1 expression. These cell lines are invaluable as experimental controls and for investigating the downstream effects of Mcl-1 depletion on cellular processes such as apoptosis, cell cycle progression, and sensitivity to therapeutic agents.[9][10]
These application notes provide a comprehensive overview and detailed protocols for the lentiviral shRNA-mediated knockdown of Mcl-1. The protocols cover lentivirus production, transduction of target cells, and validation of Mcl-1 knockdown.
Signaling Pathway and Mechanism
Below is a diagram illustrating the role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of shRNA-mediated gene silencing.
References
- 1. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 2. Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 8. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Lentivirus-mediated shRNA Interference Targeting Mcl-1 on Growth of NK/T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Down-regulation of Mcl-1 by small interference RNA induces apoptosis and sensitizes HL-60 leukemia cells to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Mcl-1 Protein Interactions: Application Notes and Protocols for Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia 1 (Mcl-1), a key member of the Bcl-2 family of proteins, is a critical regulator of apoptosis, or programmed cell death. Its overexpression is implicated in the survival and resistance of various cancer cells to therapy, making it a prime target for drug development. Understanding the intricate network of protein-protein interactions that govern Mcl-1's function is paramount for developing effective therapeutic strategies. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study these interactions in situ.
This document provides detailed application notes and protocols for utilizing Co-IP to investigate Mcl-1 protein interactions. It includes methodologies for sample preparation, immunoprecipitation, and analysis of interacting partners, alongside guidance on data interpretation and visualization of the relevant signaling pathways.
Application Notes
Mcl-1 exerts its anti-apoptotic function primarily by binding to and sequestering pro-apoptotic proteins, such as Bak and Bax, thereby preventing them from inducing mitochondrial outer membrane permeabilization.[1] Additionally, Mcl-1's activity is modulated by interactions with BH3-only proteins like Bim, Puma, and Noxa, which can either neutralize Mcl-1 or promote its degradation.[2] Co-IP allows for the isolation of Mcl-1-containing protein complexes from cell lysates, enabling the identification and characterization of these crucial binding partners.
A typical Co-IP experiment involves lysing cells under non-denaturing conditions to preserve protein-protein interactions. A specific antibody targeting Mcl-1 is then used to capture the protein of interest, along with any associated proteins. This immune complex is subsequently precipitated using protein A/G-conjugated beads. After washing to remove non-specific binders, the entire complex is eluted and can be analyzed by various methods, most commonly by Western blotting to confirm the presence of a known interacting protein or by mass spectrometry to identify novel binding partners.[3][4][5]
Key Mcl-1 Signaling Pathways
Mcl-1 expression and stability are tightly regulated by a variety of signaling pathways, making it a central hub for integrating pro-survival and pro-apoptotic signals.[6][7] Understanding these pathways is crucial for interpreting Co-IP results in the context of cellular physiology and disease.
Caption: Mcl-1 Regulation Pathways.
Experimental Workflow for Mcl-1 Co-immunoprecipitation
The following diagram outlines the major steps in a Co-IP experiment designed to identify Mcl-1 interacting proteins.
Caption: Mcl-1 Co-IP Workflow.
Quantitative Data Presentation
The interactions of Mcl-1 with its binding partners can be quantified to provide a deeper understanding of the regulatory network. The following table summarizes known Mcl-1 interactors and the nature of their interaction.
| Interacting Protein | Family/Class | Function of Interaction with Mcl-1 | Reference |
| Bak | Pro-apoptotic Bcl-2 | Mcl-1 sequesters Bak to inhibit apoptosis. | [1][8] |
| Bax | Pro-apoptotic Bcl-2 | Mcl-1 can bind to and inhibit Bax. | [1] |
| Bim | BH3-only | Binds to Mcl-1, neutralizing its anti-apoptotic function. | [2][8] |
| Puma | BH3-only | Interacts with Mcl-1 to promote apoptosis. | [2][8] |
| Noxa | BH3-only | Binds with high affinity to Mcl-1, promoting its degradation. | [2] |
| Bid | BH3-only | Interacts with Mcl-1. | [8] |
| Bad | BH3-only | Interacts with Mcl-1. | [8] |
| p53 | Tumor Suppressor | Can interact with Mcl-1, potentially influencing apoptosis. | [9] |
The results of a Co-IP experiment can be quantified, for instance, by densitometry of Western blot bands. This allows for a semi-quantitative comparison of interaction strengths under different conditions.
| Condition | Bait Protein | Prey Protein | Relative Interaction Strength (Normalized Densitometry) |
| Untreated Cells | Mcl-1 | Bak | 1.00 |
| Drug Treatment A | Mcl-1 | Bak | 0.45 |
| Drug Treatment B | Mcl-1 | Bak | 1.82 |
| Untreated Cells | Mcl-1 | Bim | 1.00 |
| Drug Treatment A | Mcl-1 | Bim | 1.95 |
| Drug Treatment B | Mcl-1 | Bim | 0.80 |
Experimental Protocols
Protocol 1: Co-immunoprecipitation of Endogenous Mcl-1
This protocol is designed for the immunoprecipitation of endogenous Mcl-1 and its interacting partners from cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa, or a cancer cell line of interest)
-
Phosphate-buffered saline (PBS), ice-cold
-
Non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors.
-
Anti-Mcl-1 antibody, IP-grade
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose slurry
-
Wash buffer (e.g., lysis buffer with a lower concentration of detergent)
-
Elution buffer (e.g., 1x Laemmli sample buffer or a low pH glycine buffer)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G beads to the clarified lysate.
-
Incubate for 1 hour at 4°C on an end-over-end rotator.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared lysate as the "input" control.
-
Add 2-5 µg of the anti-Mcl-1 antibody to the remaining lysate. For the negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30-50 µL of Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Add 30-50 µL of 1x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Alternatively, use a non-denaturing elution buffer if downstream functional assays are planned.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted samples and the input control by SDS-PAGE and Western blotting using antibodies against Mcl-1 and its putative interacting partners.
-
Protocol 2: Co-immunoprecipitation of Tagged Mcl-1
This protocol is suitable when Mcl-1 is overexpressed as a fusion protein with an epitope tag (e.g., FLAG, HA, or GFP).
Materials:
-
Cells transiently or stably expressing tagged Mcl-1.
-
Lysis, wash, and elution buffers as in Protocol 1.
-
Anti-tag antibody (e.g., anti-FLAG M2 affinity gel).
-
Control cells (untransfected or expressing an empty vector).
Procedure:
The procedure is largely the same as for endogenous Co-IP, with the following key differences:
-
Immunoprecipitation: Instead of an anti-Mcl-1 antibody, use an antibody specific to the epitope tag. This often results in higher efficiency and specificity.
-
Controls: A crucial control is to perform the Co-IP in parallel with lysate from control cells that do not express the tagged protein. This will help to identify proteins that bind non-specifically to the antibody or beads.
-
Elution: For some tags, such as FLAG, elution can be performed under native conditions using a competitive peptide (e.g., 3xFLAG peptide), which can be advantageous for subsequent mass spectrometry analysis or functional studies.[10]
By following these protocols and considering the relevant signaling pathways, researchers can effectively utilize co-immunoprecipitation to elucidate the complex interaction network of Mcl-1, paving the way for novel cancer therapeutics.
References
- 1. Targeting MCL-1 | Amgen Oncology [amgenoncology.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCL1 - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: CRISPR-Cas9 Mediated Knockout of Mcl-1 as a Target Validation Tool
Audience: Researchers, scientists, and drug development professionals.
Introduction Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, is a critical regulator of programmed cell death.[1][2] Overexpression of Mcl-1 is a common feature in various human cancers, where it promotes tumor cell survival and contributes to resistance against a wide range of chemotherapeutic agents and targeted therapies, including inhibitors of other Bcl-2 family proteins like venetoclax.[3][4] This makes Mcl-1 a high-priority target for cancer drug development.[3]
Validating the therapeutic potential of Mcl-1 requires precise tools to probe its function in relevant cancer models. The CRISPR-Cas9 gene-editing system offers a powerful and specific method to achieve complete gene knockout, thereby enabling researchers to assess the consequences of Mcl-1 ablation. By creating Mcl-1 knockout cell lines, researchers can confirm the dependency of cancer cells on Mcl-1 for survival, investigate mechanisms of resistance, and evaluate the synergistic potential of Mcl-1 targeting with other anti-cancer agents. This application note provides a comprehensive overview, detailed protocols, and data interpretation guidelines for using CRISPR-Cas9 to knock out Mcl-1 for target validation purposes.
Mcl-1 Signaling in Apoptosis
Mcl-1 exerts its pro-survival function primarily at the outer mitochondrial membrane. It sequesters pro-apoptotic "effector" proteins like BAK and BAX, preventing them from oligomerizing and forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[1] MOMP is a point of no return in the intrinsic apoptosis pathway, as it allows the release of cytochrome c and other pro-apoptotic factors into the cytosol, triggering caspase activation and subsequent cell death. Mcl-1 also binds to and neutralizes "BH3-only" sensor proteins such as BIM, PUMA, and NOXA, which would otherwise activate BAX and BAK.[1] Due to its short half-life, Mcl-1 acts as a rapid sensor that integrates various survival and death signals.[1]
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL1 MCL1 apoptosis regulator, BCL2 family member [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PROTAC Mcl1 degrader-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC Mcl1 degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as compound C3, is a heterobifunctional proteolysis-targeting chimera. It is composed of a ligand that binds to the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) and another ligand, pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing Mcl-1 and CRBN into close proximity, the PROTAC facilitates the ubiquitination of Mcl-1, tagging it for degradation by the proteasome. This leads to a reduction in Mcl-1 protein levels, which can induce apoptosis in cancer cells that depend on Mcl-1 for survival.[1][2]
Q2: What are the primary targets of this compound?
The primary target for degradation is Mcl-1. However, it's important to note that the warhead used in this compound also has inhibitory activity against Bcl-2, another anti-apoptotic protein.[3]
Q3: What are some common off-target effects to be aware of?
Since this compound utilizes a pomalidomide-based ligand to recruit the CRBN E3 ligase, it may induce the degradation of other proteins that are natural substrates of CRBN, such as zinc-finger proteins.[4][5][6] It is crucial to perform proteomics studies to identify potential off-target effects in your specific cellular model.[4][5]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations. This is because at high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To avoid this, it is essential to perform a dose-response curve to determine the optimal concentration range for Mcl-1 degradation.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Mechanism of this compound inducing Mcl-1 degradation and apoptosis.
Caption: A general workflow for characterizing the activity of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or poor Mcl-1 degradation observed by Western Blot | 1. Suboptimal PROTAC concentration: Too low or too high (hook effect).2. Incorrect incubation time: Mcl-1 has a short half-life, and degradation can be rapid.3. Low expression of CRBN E3 ligase in the cell line.4. Inefficient cell lysis or protein extraction. 5. Poor antibody quality. | 1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM).2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours).3. Verify CRBN expression in your cell line by Western Blot or qPCR. Consider using a cell line with known high CRBN expression as a positive control.4. Use a robust lysis buffer such as RIPA buffer and ensure complete cell lysis.5. Validate your Mcl-1 antibody with a positive control lysate. |
| High cell viability despite Mcl-1 degradation | 1. Cell line is not dependent on Mcl-1 for survival. 2. Compensatory upregulation of other anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).3. Off-target effects that promote cell survival. | 1. Confirm Mcl-1 dependency of your cell line using techniques like siRNA or CRISPR-mediated knockout.2. Perform Western Blots for other Bcl-2 family members to check for changes in their expression levels.3. Consider performing unbiased proteomics to identify potential off-target effects. |
| Inconsistent results between experiments | 1. PROTAC degrader instability: Compound may degrade upon storage.2. Variability in cell culture conditions: Cell passage number, confluency, and media composition can affect results.3. Inconsistent experimental technique. | 1. Aliquot the PROTAC degrader upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles.[3]2. Maintain consistent cell culture practices and use cells within a defined passage number range.3. Ensure consistent incubation times, reagent concentrations, and handling procedures. |
| "Hook effect" observed | Formation of non-productive binary complexes at high PROTAC concentrations. | This is an inherent property of many PROTACs. The key is to identify the optimal concentration range for degradation through a detailed dose-response curve. |
Quantitative Data Summary
The following table summarizes the reported potency of various Mcl-1 PROTAC degraders in different cancer cell lines.
| Degrader | Target(s) | E3 Ligase Ligand | Cell Line | DC50 | IC50 | Reference(s) |
| Mcl1 degrader-1 (C3) | Mcl-1, Bcl-2 | Pomalidomide | HeLa | 0.7 µM (Mcl-1) | 0.78 µM (Mcl-1), 0.54 µM (Bcl-2) | [1][2] |
| dMCL1-2 | Mcl-1 | Thalidomide | OPM2 | nM concentrations | - | [7] |
| CPT-2036 | Mcl-1 | Not specified | MV4-11 | Not specified | Not specified | |
| CPT-908 | Mcl-1 | Not specified | MV4-11 | Not specified | Not specified |
Note: Quantitative data for PROTACs can vary between studies and experimental conditions. This table provides a summary of reported values.
Detailed Experimental Protocols
Western Blot for Mcl-1 Degradation
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[4][5][6]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:2000 to 1:10000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a chemiluminescence imaging system.
-
Cell Viability Assay (CellTiter-Glo® 2.0)
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control (e.g., DMSO).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.[11][12][13][14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control and calculate IC50 values using appropriate software.
-
Caspase-3 Colorimetric Assay
-
Sample Preparation:
-
Assay Reaction:
-
Measurement and Analysis:
References
- 1. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. nsjbio.com [nsjbio.com]
- 7. Anti-MCL1 antibody [Y37] (ab32087) | Abcam [abcam.com]
- 8. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. GAPDH antibody (60004-1-Ig) | Proteintech [ptglab.com]
- 10. GAPDH Antibody (200-901-BJ5) | Rockland [rockland.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. protocols.io [protocols.io]
- 14. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.sg]
- 15. content.protocols.io [content.protocols.io]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
Navigating Solubility Challenges with PROTAC Mcl1 Degrader-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered with PROTAC Mcl1 degrader-1. The information is designed to offer practical solutions and detailed experimental protocols to facilitate seamless experimentation.
Troubleshooting Guide & FAQs
This section addresses common questions and challenges related to the solubility of this compound.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is often challenging due to its poor solubility, a common characteristic of many PROTAC molecules.[1][2][3] It is recommended to first prepare a concentrated stock solution in an organic solvent.
Q2: Which organic solvents are recommended for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of this compound.[4] A stock solution of up to 50 mg/mL in DMSO can be prepared, though it may require sonication to fully dissolve.[4]
Q3: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A3: Precipitation upon dilution is a common issue. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.
-
Use of Surfactants/Wetting Agents: Incorporating a small amount of a biocompatible surfactant, such as Poloxamer 188 or Tween® 80, in your aqueous buffer can help to maintain the solubility of the PROTAC.[5]
-
Formulation with Excipients: For in vivo studies or more complex cell-based assays, consider formulating the PROTAC as an amorphous solid dispersion (ASD).[6][7][8][9] This involves combining the PROTAC with a polymer excipient, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS), to improve its dissolution and maintain supersaturation in aqueous environments.[6][9]
Q4: What is an Amorphous Solid Dispersion (ASD) and how can it help with solubility?
A4: An Amorphous Solid Dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a polymer matrix.[8] This high-energy amorphous form has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[7] For PROTACs, which are often poorly crystalline, ASDs can significantly enhance aqueous concentrations.[6][9]
Q5: Are there any other formulation strategies to improve the oral bioavailability of poorly soluble PROTACs like Mcl1 degrader-1?
A5: Yes, other strategies include the use of self-emulsifying drug delivery systems (SEDDS), lipid-based formulations like micelles and emulsions, and nanoformulations.[7][8] These approaches encapsulate the PROTAC in a carrier system to improve its solubility and absorption.
Quantitative Solubility Data
The following table summarizes the known solubility information for this compound. Note that specific solubility in aqueous buffers is often not reported and is generally very low.
| Solvent | Concentration | Remarks | Reference |
| DMSO | 50 mg/mL (54.95 mM) | May require sonication. | [4] |
| Aqueous Buffers | Not Quantitatively Reported | Classified as having low solubility. | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or up to 50 mg/mL).
-
Vortex the tube for 30 seconds.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle heating to 37°C can also aid dissolution.[10]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C. For use, thaw an aliquot and dilute it to the final working concentration in your experimental medium immediately before use.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation (Conceptual Workflow)
This is a generalized protocol. Specific parameters may need optimization.
-
Materials:
-
This compound
-
Polymer excipient (e.g., HPMCAS)
-
A suitable volatile organic solvent (e.g., acetone, methanol)
-
Rotary evaporator or vacuum oven
-
-
Procedure:
-
Co-dissolve this compound and the chosen polymer (e.g., at a 1:4 drug-to-polymer ratio by weight) in the organic solvent.
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The resulting solid is the ASD, which can then be characterized and used for dissolution studies or formulation into other dosage forms.
-
Visualizing the Mechanism and Workflow
To better understand the context of these experiments, the following diagrams illustrate the this compound mechanism of action and a general experimental workflow for addressing solubility.
Caption: Mechanism of Action for this compound.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Unlocking Potential Formulation Strategies for Poorly Soluble Molecules [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 9. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
Identifying and minimizing off-target effects of Mcl-1 degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Mcl-1 degraders. The information is designed to help identify and minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What are Mcl-1 degraders and how do they work?
Myeloid cell leukemia-1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its overexpression is linked to cancer development and resistance to therapy.[2][3] Mcl-1 degraders are a class of molecules, often Proteolysis Targeting Chimeras (PROTACs), designed to selectively eliminate the Mcl-1 protein.[4][5][6] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (Mcl-1), leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][7] This targeted degradation of Mcl-1 induces apoptosis in cancer cells that depend on it for survival.[7]
Q2: What are the potential off-target effects of Mcl-1 degraders?
While Mcl-1 degraders are designed for selectivity, off-target effects can occur. These can be broadly categorized as:
-
Degradation of other proteins: The degrader might induce the degradation of proteins other than Mcl-1. This can happen if the Mcl-1 binding part of the degrader has affinity for other proteins, or if the degrader promotes non-specific interactions with the E3 ligase.
-
Inhibition without degradation: The Mcl-1 binding moiety of the degrader might inhibit the function of other proteins without causing their degradation.
-
Cardiotoxicity: A significant concern with Mcl-1 targeting therapies is cardiotoxicity, as Mcl-1 is crucial for the survival of cardiomyocytes.[8] While degraders are expected to have a better safety profile than inhibitors, this remains a critical aspect to monitor.[8]
Q3: How can I identify potential off-target effects of my Mcl-1 degrader?
Several proteomics-based methods can be employed to identify off-target effects on a proteome-wide scale. These methods are crucial for assessing the selectivity of the degrader.[9][10]
-
Quantitative Proteomics (e.g., SILAC, TMT labeling): This approach compares the abundance of thousands of proteins in cells treated with the Mcl-1 degrader versus a control (e.g., DMSO).[9][10] A significant decrease in the level of a protein other than Mcl-1 suggests a potential off-target degradation.
-
Degradome Analysis: This is a specialized proteomic technique designed to specifically monitor protein degradation, distinguishing it from changes in protein synthesis.[9][11] This method can provide a more direct assessment of degrader-induced protein degradation.[11]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No Mcl-1 degradation observed | 1. Ineffective ternary complex formation: The linker length or composition of the PROTAC may not be optimal for bringing Mcl-1 and the E3 ligase together.[4] 2. Cell line resistance: The cell line may not express the necessary E3 ligase (e.g., Cereblon) or may have a mutation preventing its function. 3. Low compound permeability: The degrader may not be efficiently entering the cells. | 1. Synthesize and test a library of degraders with varying linker lengths and attachment points. 2. Confirm the expression of the relevant E3 ligase in your cell line via Western blot or proteomics. Consider using a different cell line with known sensitivity. 3. Perform cellular uptake assays to assess compound permeability. |
| Significant off-target degradation observed in proteomics | 1. Lack of selectivity of the Mcl-1 binder: The warhead of the degrader may have affinity for other proteins. 2. Promiscuous E3 ligase recruitment: The degrader may be inducing degradation of proteins that are not its direct binders. | 1. Characterize the binding profile of the Mcl-1 binder moiety alone using techniques like thermal shift assays or affinity chromatography. 2. Validate the off-target degradation using orthogonal methods like Western blotting or targeted proteomics (e.g., Selected Reaction Monitoring). 3. Design and synthesize new degraders with a more selective Mcl-1 binder. |
| Cell death observed, but not correlated with Mcl-1 degradation | 1. Off-target toxicity: The observed cell death may be due to the degradation or inhibition of an essential off-target protein. 2. General compound toxicity: The degrader molecule itself might be toxic to the cells at the concentrations used, independent of its degradation activity. | 1. Thoroughly investigate the identified off-targets from your proteomics screen. Use siRNA or CRISPR to knock down the off-target proteins and see if it phenocopies the effect of the degrader. 2. Synthesize and test a negative control compound that contains the Mcl-1 binder but cannot recruit the E3 ligase. This will help differentiate between on-target and off-target toxicity. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Workflow Diagram:
Caption: Workflow for identifying off-target protein degradation.
Methodology:
-
Cell Culture and Treatment:
-
Plate your chosen cell line at an appropriate density.
-
Treat cells with the Mcl-1 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
Reduce the disulfide bonds in the proteins, alkylate the free cysteines, and digest the proteins into peptides using an enzyme like trypsin.
-
-
Peptide Labeling (for TMT-based quantification):
-
Label the peptides from each condition with a different tandem mass tag (TMT) isobaric label.
-
Pool the labeled samples.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the separated peptides using tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.
-
Proteins other than Mcl-1 that show significant downregulation are potential off-targets.
-
Protocol 2: Validation of Off-Targets by Western Blot
This protocol is for validating the degradation of potential off-target proteins identified from the proteomics screen.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with the Mcl-1 degrader and a vehicle control as in the proteomics experiment.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the band intensities to confirm the degradation of the off-target protein in the degrader-treated samples. Use a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Mcl-1 Signaling Pathway
The stability and function of Mcl-1 are tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting the effects of Mcl-1 degraders.
Caption: Simplified Mcl-1 signaling pathway.
Pro-survival pathways like PI3K/AKT and MAPK/ERK lead to the stabilization of the Mcl-1 protein.[12] The JAK/STAT pathway can induce Mcl-1 transcription.[12] Conversely, stress-activated kinases like JNK and GSK3β can phosphorylate Mcl-1, marking it for proteasomal degradation.[13][14] Mcl-1 itself functions to inhibit apoptosis by sequestering pro-apoptotic proteins.[15]
References
- 1. MCL1 - Wikipedia [en.wikipedia.org]
- 2. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. From Inhibition to Degradation: Targeting the Antiapoptotic Protein Myeloid Cell Leukemia 1 (MCL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Captor Therapeutics [captortherapeutics.com]
- 9. biorxiv.org [biorxiv.org]
- 10. sapient.bio [sapient.bio]
- 11. marinbio.com [marinbio.com]
- 12. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Mcl1 degrader-1 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC Mcl1 degrader-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Myeloid cell leukemia 1 (Mcl-1) protein. It functions by simultaneously binding to both the Mcl-1 protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). This proximity induces the ubiquitination of Mcl-1, marking it for degradation by the proteasome. This targeted degradation leads to a decrease in Mcl-1 protein levels, which can induce apoptosis in cancer cells that are dependent on Mcl-1 for survival.
Q2: What is the expected half-life of the Mcl-1 protein itself?
A2: The Mcl-1 protein is known to have a very short half-life, often estimated to be less than one hour in cells.[1] This rapid turnover is a key aspect of its physiological regulation and makes it a prime target for therapeutic intervention.
Q3: How should I store my stock solution of this compound?
A3: For long-term storage, it is recommended to store the stock solution of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Stability in Cell Culture Media
Currently, there is no publicly available quantitative data on the specific half-life of this compound in various cell culture media. The stability of a PROTAC in cell culture media can be influenced by several factors, including the composition of the media, the presence of serum, and incubation conditions.
To ensure the integrity of your experiments, it is highly recommended to determine the stability of this compound under your specific experimental conditions. Below is a detailed protocol to assess its stability.
Experimental Protocol: Stability Assessment of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Objective: To quantify the concentration of this compound remaining in cell culture media at various time points.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, inert microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal standard (IS) structurally similar to the PROTAC, if available.
Procedure:
-
Preparation of Working Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Prepare a working solution by diluting the stock solution in the cell culture medium to the final desired experimental concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize solvent effects.
-
-
Incubation:
-
Aliquot the working solution into multiple sterile, inert containers (one for each time point).
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one aliquot from the incubator.
-
The t=0 sample should be processed immediately after preparation.
-
-
Sample Preparation for LC-MS/MS:
-
Protein Precipitation: To each 100 µL of the collected media sample, add 300 µL of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins from the serum in the media.
-
Vortex: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from media components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the specific parent and fragment ion transitions (MRM) for this compound and the internal standard.
-
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of this compound in the same cell culture medium.
-
Determine the concentration of the degrader at each time point by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Plot the concentration of this compound versus time and calculate the half-life (t1/2) of the compound in the cell culture medium.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak Mcl-1 degradation observed. | Degrader Instability: The PROTAC may be unstable in the cell culture medium. | Perform a stability assay as described above to determine the half-life of the degrader under your experimental conditions. If unstable, consider reducing the incubation time or using a freshly prepared solution for each experiment. |
| Low Cell Permeability: The PROTAC may not be efficiently entering the cells. | While specific permeability data for this degrader is not available, PROTACs are generally large molecules. Ensure appropriate controls are in place. Consider using cell lines known to be more permeable or consult literature for formulation strategies to enhance permeability. | |
| Inefficient Ternary Complex Formation: The PROTAC may not be effectively bringing together Mcl-1 and the E3 ligase in your specific cell line. | Confirm the expression of the required E3 ligase (CRBN) in your cell line. The efficacy of PROTACs can be cell-line dependent.[3] | |
| Proteasome Inhibition: The proteasome may be inhibited by other treatments or cellular conditions. | Include a positive control for proteasome-mediated degradation. Co-treatment with a proteasome inhibitor like MG132 should rescue Mcl-1 levels from degradation. | |
| Inconsistent Mcl-1 degradation between experiments. | Variability in Cell Culture Conditions: Differences in cell confluence, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase.[2] Use the same batch of media and supplements for all related experiments. |
| Degrader Precipitation: The PROTAC may be precipitating out of the solution at the working concentration. | Visually inspect the media for any signs of precipitation. Determine the solubility of the degrader in your specific cell culture medium. If solubility is an issue, consider using a lower concentration or a different formulation. | |
| "Hook Effect" Observed (Reduced degradation at higher concentrations). | Formation of Non-productive Binary Complexes: At high concentrations, the PROTAC can form separate binary complexes with Mcl-1 and the E3 ligase, preventing the formation of the productive ternary complex required for degradation. | Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for Mcl-1 degradation and to characterize the hook effect.[4] |
| Off-target effects observed. | Non-specific Binding: The PROTAC may be binding to and degrading other proteins. | Perform proteomics studies to identify potential off-target proteins. Include negative controls, such as an inactive epimer of the PROTAC or a compound that only binds to the E3 ligase, to assess non-specific effects. |
| Difficulty interpreting Western blot results for Mcl-1. | Mcl-1 is cleaved by caspases during apoptosis. | A decrease in the full-length Mcl-1 band on a Western blot could be due to either proteasomal degradation or caspase-mediated cleavage.[5] To distinguish between these, co-treat with a pan-caspase inhibitor (like Z-VAD-FMK) to see if the Mcl-1 band is restored. If the decrease is due to proteasomal degradation, a proteasome inhibitor (like MG132) should restore the full-length protein. |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for Mcl-1 degradation experiments.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Negative controls for PROTAC Mcl1 degrader-1 experiments
Welcome to the technical support center for PROTAC Mcl1 Degrader-1. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). It functions by simultaneously binding to Mcl-1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of Mcl-1, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic removal of Mcl-1 from the cell.[1][2]
Q2: What are the essential negative controls for a this compound experiment?
A2: To ensure that the observed degradation of Mcl-1 is a direct result of the PROTAC's intended mechanism, several negative controls are crucial:
-
Inactive Epimer/Analog Control: Use a structurally similar but inactive version of the PROTAC. For CRBN-based PROTACs like Mcl1 Degrader-1, this can be a molecule where the pomalidomide component is chemically modified (e.g., methylated) to prevent binding to CRBN. This control helps to rule out off-target effects of the molecule's core structure.
-
E3 Ligase Ligand Competition: Co-treatment with an excess of the free E3 ligase ligand (e.g., pomalidomide) should rescue Mcl-1 degradation. This demonstrates that the PROTAC's effect is dependent on its engagement with the E3 ligase.
-
Target Protein Ligand Competition: Co-treatment with an excess of a binder to the target protein (the "warhead" portion of the PROTAC) should also prevent Mcl-1 degradation. This confirms that the PROTAC must bind to Mcl-1 to mediate its degradation.
-
Proteasome Inhibitor Co-treatment: To confirm that Mcl-1 reduction is due to proteasomal degradation, co-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should block the degradation of Mcl-1.
Q3: What is the expected half-life of the Mcl-1 protein?
A3: Mcl-1 is known to be a very unstable protein with a short half-life, typically reported to be between 30 minutes to 3 hours in most cell lines.[3][4][5] This rapid turnover is an important consideration when designing and interpreting degradation experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Mcl-1 degradation observed. | 1. Cellular Permeability Issues: The PROTAC may not be effectively entering the cells. 2. Low E3 Ligase Expression: The cell line used may have low endogenous levels of CRBN. 3. Inefficient Ternary Complex Formation: The linker length or composition of the PROTAC may not be optimal for the formation of a stable Mcl-1-PROTAC-CRBN complex. 4. Rapid PROTAC Metabolism: The PROTAC molecule may be unstable and rapidly metabolized within the cell. | 1. Perform cell permeability assays. 2. Confirm CRBN expression levels in your cell line via western blot or qPCR. Consider using a cell line with known high CRBN expression. 3. Test a panel of PROTACs with different linker lengths and compositions. 4. Evaluate the metabolic stability of the PROTAC. |
| Inconsistent Mcl-1 degradation between experiments. | 1. Variable Cell Health and Density: Differences in cell confluence or passage number can affect protein expression and drug response. 2. Inconsistent Drug Preparation: Improper dissolution or storage of the PROTAC can lead to variations in its effective concentration. 3. Western Blot Variability: Inconsistent protein loading, antibody dilutions, or transfer efficiency can lead to variable results. | 1. Maintain consistent cell culture practices, including seeding density and passage number. 2. Prepare fresh stock solutions of the PROTAC and ensure complete dissolution. Store aliquots at -80°C to minimize freeze-thaw cycles.[1] 3. Use a reliable loading control (e.g., GAPDH, β-actin) and ensure consistent western blot procedures. |
| Mcl-1 degradation is observed, but it is not rescued by proteasome inhibitors. | 1. Non-Proteasomal Degradation: The PROTAC may be inducing Mcl-1 degradation through a different pathway (e.g., lysosomal). 2. Transcriptional or Translational Inhibition: The PROTAC could be indirectly affecting Mcl-1 levels by inhibiting its synthesis. | 1. Investigate the involvement of other degradation pathways (e.g., using lysosomal inhibitors). 2. Perform qPCR to measure Mcl-1 mRNA levels. A decrease in mRNA would suggest transcriptional inhibition. |
| Off-target protein degradation is observed. | 1. Promiscuous Warhead: The Mcl-1 binding moiety of the PROTAC may be binding to other proteins. 2. Neo-substrate Recruitment: The PROTAC may be inducing the degradation of proteins that are not natural substrates of CRBN. | 1. Characterize the binding profile of the Mcl-1 inhibitor "warhead" alone. 2. Perform global proteomics experiments to identify all proteins degraded by the PROTAC. |
Experimental Protocols
Protocol 1: Western Blot for Mcl-1 Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and the appropriate negative controls for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Mcl-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative Mcl-1 protein levels, normalized to the loading control.
Protocol 2: Inactive Epimer Control Experiment
-
Follow the western blot protocol as described above.
-
In parallel with the active this compound, treat a set of cells with the same concentrations of an inactive epimer or analog (a version of the PROTAC with a modified CRBN-binding motif that prevents its interaction with CRBN).
-
Expected Outcome: The active PROTAC should show a dose-dependent decrease in Mcl-1 levels, while the inactive epimer should have no significant effect on Mcl-1 levels.
Protocol 3: E3 Ligase Ligand Competition Assay
-
Follow the western blot protocol.
-
Pre-treat cells with a high concentration of free pomalidomide (e.g., 10 µM) for 1-2 hours.
-
Add this compound at a concentration known to cause significant degradation (e.g., the DC50 concentration) and incubate for the desired time.
-
Expected Outcome: The presence of excess free pomalidomide should competitively inhibit the binding of the PROTAC to CRBN, thereby preventing the degradation of Mcl-1. Mcl-1 levels in the co-treated sample should be comparable to the vehicle control.
Protocol 4: Proteasome Inhibitor Co-treatment Assay
-
Follow the western blot protocol.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
Add this compound at a concentration that induces robust degradation and incubate for the desired time.
-
Expected Outcome: The proteasome inhibitor should block the degradation of ubiquitinated Mcl-1, leading to an accumulation of the protein. Mcl-1 levels in the co-treated sample should be similar to or higher than the vehicle control.
Quantitative Data Summary
The following tables provide representative data for a PROTAC Mcl1 degrader and expected outcomes for negative control experiments.
Table 1: Degradation Profile of this compound (Compound C3)
| Parameter | Value | Cell Line | Reference |
| DC50 | 0.7 µM | H23 | [1] |
| Dmax | >90% | Not Specified | [6] |
Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed.
Table 2: Expected Results for Negative Control Experiments
| Experiment | Treatment | Expected Mcl-1 Level (relative to Vehicle) |
| Inactive Epimer Control | Active PROTAC | Decreased |
| Inactive Epimer | No significant change | |
| E3 Ligase Competition | Active PROTAC | Decreased |
| Active PROTAC + excess pomalidomide | No significant change | |
| Proteasome Inhibitor | Active PROTAC | Decreased |
| Active PROTAC + MG132 | No significant change / Increased |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Logic of key negative control experiments.
Caption: Standard western blot workflow for assessing Mcl-1 degradation.
References
- 1. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. MCL1 - Wikipedia [en.wikipedia.org]
- 4. molbiolcell.org [molbiolcell.org]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Mcl-1 PROTAC Efficacy
Welcome to the technical support center dedicated to addressing challenges in the development of Myeloid Cell Leukemia 1 (Mcl-1) PROTACs (Proteolysis Targeting Chimeras). This resource provides in-depth troubleshooting guides and frequently asked questions to help researchers overcome common hurdles, with a specific focus on improving poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why does my Mcl-1 PROTAC exhibit high biochemical potency but poor activity in cell-based degradation assays?
This is a common issue in PROTAC development and often points directly to poor cell permeability.[1] PROTACs are large molecules, frequently falling into the "beyond Rule of 5" (bRo5) chemical space due to their high molecular weight (>800 Da), large number of hydrogen bond donors/acceptors, and high polar surface area.[2][3] While your compound may effectively form a ternary complex with Mcl-1 and an E3 ligase in vitro, these physicochemical properties can prevent it from efficiently crossing the cell membrane to reach its intracellular target.[1] The discrepancy between biochemical and cellular activity is therefore a strong indicator that cell permeability is a limiting factor.
Q2: What are the key physicochemical properties that influence Mcl-1 PROTAC permeability?
Several properties are critical for PROTAC cell permeability. Unlike traditional small molecules, PROTACs must balance features that are often contradictory: maintaining some polarity for solubility while having sufficient lipophilicity to cross the lipid bilayer. Key factors include:
-
Molecular Weight (MW): Most PROTACs have a high MW (often >800 Da), which is inherently unfavorable for passive diffusion.[2]
-
Topological Polar Surface Area (TPSA): A high TPSA is associated with poor membrane permeability. Strategies often focus on minimizing this value.[2]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases polarity and reduces permeability. Reducing these, for example by replacing an amide bond with an ester, can improve cell uptake.[2][4]
-
Lipophilicity (cLogP): While some lipophilicity is needed, excessively high cLogP (e.g., >5) can lead to poor solubility or membrane retention, which also diminishes effective permeability.[5]
-
Conformational Flexibility: The ability of a PROTAC to adopt different shapes can be advantageous. Flexible molecules may adopt folded, less polar conformations in the apolar membrane interior, effectively shielding their polar groups. This is known as the "molecular chameleon" effect.[6][7]
Q3: How can I rationally design the linker to improve cell permeability?
The linker is a critical component that significantly influences a PROTAC's overall properties.[8] Linker design should focus on achieving a balance between ternary complex formation and favorable physicochemical characteristics.
-
Length and Rigidity: Shorter, more rigid linkers (e.g., incorporating piperidine or piperazine moieties) can improve permeability by reducing the number of rotatable bonds and overall flexibility.[2][8] However, linker length must be sufficient to prevent steric clashes between Mcl-1 and the E3 ligase.[9]
-
Composition: Replacing flexible PEG linkers with shorter alkyl linkers has been explored to reduce polar surface area.[5] However, some studies show that PEG linkers may facilitate folded conformations that shield polar groups, so the optimal choice is context-dependent.[2]
-
3D Descriptors: Relying solely on 2D descriptors like TPSA can be misleading. For bRo5 compounds, 3D descriptors like solvent-accessible 3D polar surface area (PSA) and radius of gyration are more predictive, as they account for the molecule's ability to fold.[2]
Q4: Beyond the linker, what other structural modifications can enhance permeability?
Modifications to the Mcl-1 warhead and the E3 ligase ligand can also impact permeability. The primary goal is to reduce the overall polarity and hydrogen bonding capacity of the molecule without compromising binding affinity. A key strategy is to replace hydrogen bond donors (HBDs) that are not essential for target binding. For instance, substituting an amide for an ester can remove an HBD and improve permeability.[4]
Q5: What are the primary assays for evaluating PROTAC cell permeability, and which one should I choose?
Choosing the right assay depends on the experimental stage and desired throughput. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 assay.[2]
-
PAMPA: A cell-free, high-throughput assay that measures a compound's passive diffusion across an artificial lipid membrane.[10][11] It is fast, cost-effective, and excellent for early-stage screening to rank compounds based on their intrinsic permeability.[4] However, it does not account for active transport or cellular efflux mechanisms.[2]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[10] It provides more biologically relevant data by accounting for passive diffusion, active transport, and efflux. It is lower-throughput and more complex than PAMPA, making it better suited for later-stage characterization of lead candidates.[2]
Q6: What is the "molecular chameleon" concept and how does it apply to PROTAC design?
The "molecular chameleon" concept describes the ability of some large molecules to adapt their conformation to their environment.[6][7] In a polar, aqueous environment (like the extracellular space), the PROTAC may be in an extended conformation. To cross the nonpolar lipid cell membrane, it can fold upon itself, creating a more compact shape.[6] This folding is often stabilized by intramolecular hydrogen bonds (IMHBs) and π-π interactions, which shield polar functional groups from the nonpolar environment, reducing the effective polar surface area and facilitating passive diffusion.[7] Designing PROTACs with the flexibility to form these folded conformations is a key strategy to improve cell permeability.[6]
Q7: When should I consider advanced delivery strategies for my Mcl-1 PROTAC?
If optimizing the physicochemical properties of the PROTAC molecule itself fails to yield sufficient cell permeability and therapeutic efficacy, advanced delivery strategies may be necessary. These approaches are particularly relevant for in vivo applications where bioavailability is a major hurdle.[1][12] Options include:
-
Formulation Technologies: Encapsulating the PROTAC in delivery vehicles like lipid-based nanoparticles, liposomes, or polymeric micelles can improve solubility and facilitate cellular uptake.[1][12]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): Attaching the PROTAC to a tumor-specific antibody can enable targeted delivery via receptor-mediated endocytosis, bypassing the need for passive diffusion.[3][13]
Troubleshooting Guide: Poor Mcl-1 Degradation in Cells
This guide provides a systematic workflow to diagnose and address low cellular potency of your Mcl-1 PROTACs.
Caption: Troubleshooting workflow for poor Mcl-1 PROTAC cellular activity.
Data Summary Tables
Table 1: Comparison of Common Permeability Assays
| Feature | Parallel Artificial Membrane Permeability Assay (PAMPA) | Caco-2 Permeability Assay |
| Principle | Measures passive diffusion across an artificial lipid bilayer.[4][10] | Measures transport across a monolayer of human colon adenocarcinoma cells.[2][10] |
| Transport Routes | Passive transcellular diffusion only.[10] | Transcellular (passive/active), paracellular, and efflux.[2][10] |
| Throughput | High | Low to Medium |
| Cost | Low | High |
| Complexity | Low | High |
| Best Use Case | Early-stage, high-throughput screening and ranking of compounds.[2] | Later-stage characterization of lead candidates for more in vivo-relevant data.[2] |
Table 2: Summary of Design Strategies to Improve Mcl-1 PROTAC Permeability
| Strategy | Approach | Expected Outcome | Key Consideration |
| Linker Optimization | Use shorter, rigid linkers (e.g., with piperidine/piperazine).[2][8] | Reduced number of rotatable bonds, lower TPSA, improved passive diffusion. | Must maintain sufficient length to enable effective ternary complex formation.[9] |
| Reduce H-Bonding | Replace amide bonds with esters or other non-HBD isosteres.[2][4] | Decreased HBD count and polarity, leading to better membrane partitioning. | The modified group must not be critical for binding to Mcl-1 or the E3 ligase. |
| Promote Folding | Design linkers/moieties that favor intramolecular hydrogen bonding (IMHBs).[6] | Formation of a "molecular chameleon" that shields polar groups in the membrane. | Requires computational modeling (e.g., MD simulations) to predict conformational behavior. |
| Advanced Delivery | Encapsulate in nanoparticles or create Antibody-PROTAC conjugates.[1][13] | Bypasses passive diffusion limitations by using alternative uptake mechanisms. | Significantly increases complexity and cost of development; mainly for in vivo use. |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of Mcl-1 PROTACs.
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of porcine polar brain lipid in dodecane.
-
Prepare Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Prepare a stock solution of the test PROTAC and control compounds (e.g., high- and low-permeability standards) at 10 mM in DMSO.
-
-
Plate Preparation:
-
Coat the filter of a 96-well filter plate (donor plate) with 5 µL of the lipid-dodecane solution.
-
Add 300 µL of PBS to each well of a 96-well acceptor plate.
-
-
Compound Addition:
-
Dilute the 10 mM compound stocks into PBS to a final concentration of 100 µM (final DMSO concentration should be ≤1%).
-
Add 150 µL of the diluted compound solution to the donor plate wells.
-
-
Incubation:
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor plates using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the appropriate formula that accounts for incubation time, filter area, and well volume.
-
Protocol 2: Western Blot for Mcl-1 Degradation
This protocol is used to quantify the reduction of intracellular Mcl-1 protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., OPM2 multiple myeloma cells) in 6-well plates and allow them to adhere overnight.[14]
-
Treat the cells with a dose-response curve of the Mcl-1 PROTAC (e.g., 1 nM to 10 µM) for a set time period (e.g., 12, 24, or 48 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Mcl-1 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) as well.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using software like ImageJ. Normalize the Mcl-1 band intensity to the loading control. Calculate the percentage of Mcl-1 degradation relative to the vehicle-treated control.
-
Visualizations
Caption: Mechanism of Action for an Mcl-1 PROTAC.
Caption: Conceptual diagram of a PROTAC behaving as a molecular chameleon.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution Conformations Shed Light on PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 9. biorxiv.org [biorxiv.org]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Interpreting unexpected results in Mcl-1 degradation assays
Welcome to the technical support center for Mcl-1 degradation assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing answers to frequently asked questions related to the study of Mcl-1 protein degradation.
Troubleshooting Guide
This guide addresses common problems encountered during Mcl-1 degradation assays, providing potential causes and solutions in a question-and-answer format.
Q1: Why do I observe an unexpected increase in Mcl-1 levels after treating cells with an Mcl-1 inhibitor?
A1: This is a frequently observed phenomenon. Instead of promoting degradation, many Mcl-1 inhibitors paradoxically stabilize the Mcl-1 protein.[1][2] This can be attributed to several mechanisms:
-
Defective Ubiquitination: The binding of the inhibitor to Mcl-1 can induce conformational changes that hinder its ubiquitination, a key step for proteasomal degradation.[1][2]
-
Enhanced Deubiquitination: Some inhibitors may promote the activity of deubiquitinases (DUBs), such as USP9x, which remove ubiquitin chains from Mcl-1, thereby stabilizing it.[1][2]
-
Altered Protein Interactions: The inhibitor can disrupt the interaction of Mcl-1 with pro-apoptotic proteins like Noxa. The dissociation of Noxa can lead to its own degradation and reduced Mcl-1 turnover.[1][2]
-
Increased Phosphorylation: Mcl-1 inhibitors can lead to increased phosphorylation of Mcl-1 at specific sites (e.g., Thr163) through pathways like MEK/ERK, which is associated with increased Mcl-1 stability.[1][2]
To investigate this, you can perform an in vitro ubiquitination assay in the presence of your inhibitor or analyze the phosphorylation status of Mcl-1 via Western blot.
Q2: My Western blot for Mcl-1 shows multiple bands. What do they represent?
A2: The presence of multiple bands for Mcl-1 on a Western blot can be due to several factors:
-
Full-length Mcl-1: The primary band should correspond to the full-length Mcl-1 protein, which has a molecular weight of approximately 40 kDa.[3]
-
Splice Variants: Mcl-1 has shorter splice variants, such as Mcl-1S (short) and Mcl-1ES (extra short), which are pro-apoptotic and have lower molecular weights (e.g., Mcl-1S is around 32 kDa).[4][5]
-
Post-translational Modifications: Phosphorylation can cause a slight upward shift in the apparent molecular weight of the protein.[6][7]
-
Caspase Cleavage Products: During apoptosis, Mcl-1 can be cleaved by caspases at sites like Asp127 and Asp157, generating smaller fragments (e.g., 24 kDa, 19 kDa, 17 kDa, and 12 kDa).[8][9][10][11] The antibody used will determine which fragments are detected.
-
Non-specific Bands: It is also possible that some bands are due to non-specific binding of the primary or secondary antibodies. To confirm specificity, you can use a blocking peptide or test another antibody targeting a different epitope.
To differentiate these possibilities, you can induce apoptosis to check for cleavage products or use antibodies specific to post-translational modifications.
Q3: In my cycloheximide (CHX) chase assay, the Mcl-1 protein level is not decreasing as expected. What could be the reason?
A3: A slower-than-expected decrease in Mcl-1 levels in a CHX chase assay suggests increased protein stability.[12][13] Here are some potential causes:
-
Experimental Treatment: The treatment you are investigating may be stabilizing Mcl-1, for instance, by inhibiting its ubiquitination or promoting its deubiquitination.
-
Cell Type Specifics: The half-life of Mcl-1 can vary between different cell lines. It is crucial to establish a baseline degradation rate for your specific cell model.
-
Ineffective Cycloheximide Treatment: Ensure that the concentration of CHX is sufficient to completely block protein synthesis in your cell line and that it remains active throughout the time course.[14]
-
Upstream Signaling: Activation of pro-survival signaling pathways, such as the PI3K/Akt or MEK/ERK pathways, can lead to the stabilization of Mcl-1.[15]
Consider running a positive control for protein degradation and verifying the inhibition of protein synthesis.
Q4: I am having trouble detecting ubiquitinated Mcl-1 in my immunoprecipitation (IP)-Western blot experiment.
A4: Detecting ubiquitinated proteins can be challenging due to their low abundance and transient nature. Here are some troubleshooting tips:
-
Proteasome Inhibition: Treat your cells with a proteasome inhibitor (e.g., MG-132) before lysis to allow for the accumulation of polyubiquitinated proteins.[2][16]
-
Lysis Buffer Composition: Use a lysis buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide, NEM) to prevent the removal of ubiquitin chains during sample preparation.
-
Enrichment of Ubiquitinated Proteins: Consider using a tandem affinity purification approach. First, immunoprecipitate your protein of interest (e.g., FLAG-tagged Mcl-1), and then perform a second IP for the ubiquitin tag (e.g., HA-ubiquitin).[1][2]
-
Antibody Selection: Use a high-affinity antibody for both Mcl-1 and ubiquitin for efficient capture and detection.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of Mcl-1?
A1: Mcl-1 is known to be a very labile protein with a short half-life, typically ranging from 30 minutes to a few hours, depending on the cell type and the method used for measurement.[12][13]
Q2: How does phosphorylation regulate Mcl-1 stability?
A2: The effect of phosphorylation on Mcl-1 stability is site-specific and context-dependent.
-
Stabilizing Phosphorylation: Phosphorylation at Thr163, often mediated by the ERK pathway, is generally associated with increased Mcl-1 stability.[1][2][15][17]
-
Destabilizing Phosphorylation: Phosphorylation at Ser159, which can be primed by Thr163 phosphorylation and mediated by GSK-3, often leads to Mcl-1 destabilization and subsequent degradation.[15][17] Multi-site phosphorylation in the PEST domain can also target Mcl-1 for degradation.[18]
Q3: Which E3 ligases and deubiquitinases are known to regulate Mcl-1?
A3: Several E3 ubiquitin ligases and deubiquitinases have been identified to control Mcl-1 stability.
-
E3 Ligases (promote degradation): Mule (Mcl-1 ubiquitin ligase E3), Trim17, and β-TrCP are well-characterized E3 ligases that ubiquitinate Mcl-1, targeting it for proteasomal degradation.[1][2][19][20][21]
-
Deubiquitinases (promote stability): USP9x is a key deubiquitinase that removes ubiquitin chains from Mcl-1, thereby preventing its degradation and enhancing its stability.[1][2][19][20]
Data Presentation
Table 1: Mcl-1 Half-Life in Response to Mcl-1 Inhibitors in MEC1 Cells
| Treatment | Mcl-1 Half-Life (hours) |
| DMSO (Control) | 0.68 |
| AMG-176 | 2.94 |
| AZD5991 | 3.50 |
Data summarized from a cycloheximide chase experiment.[1][2]
Experimental Protocols
1. Cycloheximide (CHX) Chase Assay for Mcl-1 Half-Life Determination
This protocol is used to determine the rate of Mcl-1 degradation by inhibiting new protein synthesis.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.
-
Treatment: Treat cells with the experimental compound or vehicle control for the desired duration.
-
CHX Addition: Add cycloheximide (a typical starting concentration is 10-100 µg/mL, but should be optimized for your cell line) to the cell culture medium.[1][2][14] This is time point zero (t=0).
-
Time Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).[1][2]
-
Protein Extraction: Lyse the cells at each time point using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate equal amounts of protein from each time point by SDS-PAGE, transfer to a membrane, and probe with an anti-Mcl-1 antibody. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the Mcl-1 band intensity at each time point and normalize to the loading control. Plot the normalized Mcl-1 intensity versus time to determine the half-life.
2. Immunoprecipitation (IP) of Mcl-1 for Ubiquitination Analysis
This protocol allows for the enrichment of Mcl-1 to analyze its ubiquitination status.
-
Cell Culture and Transfection: Co-transfect cells with plasmids encoding tagged versions of Mcl-1 (e.g., FLAG-Mcl-1) and ubiquitin (e.g., HA-ubiquitin).[1][2]
-
Proteasome Inhibition: Prior to harvesting, treat cells with a proteasome inhibitor like MG-132 (e.g., 10-20 µM for 4-6 hours) to allow ubiquitinated Mcl-1 to accumulate.[2]
-
Cell Lysis: Lyse cells in a buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., NEM).
-
Pre-clearing Lysate: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-FLAG antibody (or an antibody against endogenous Mcl-1) overnight at 4°C.
-
Bead Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-HA antibody (to detect ubiquitinated Mcl-1) and an anti-FLAG or anti-Mcl-1 antibody.
Visualizations
Figure 1: Regulation of Mcl-1 Stability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. www_test.abcepta.com [www_test.abcepta.com]
- 6. embopress.org [embopress.org]
- 7. Phosphorylation of Mcl-1 by CDK1–cyclin B1 initiates its Cdc20-dependent destruction during mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RAPID TURNOVER OF MCL-1 COUPLES TRANSLATION TO CELL SURVIVAL AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilization and Enhancement of the Antiapoptotic Activity of Mcl-1 by TCTP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 15. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Structure-Function Analysis of the Mcl-1 Protein Identifies a Novel Senescence-regulating Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. [PDF] Mcl-1 Ubiquitination: Unique Regulation of an Essential Survival Protein | Semantic Scholar [semanticscholar.org]
- 21. Mcl-1 Ubiquitination and Destruction - PMC [pmc.ncbi.nlm.nih.gov]
The impact of linker length on Mcl-1 degrader efficacy
Technical Support Center: Mcl-1 Degraders
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving Mcl-1 degraders, with a specific focus on the impact of linker length on efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an Mcl-1 PROTAC degrader?
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate a target protein.[1] An Mcl-1 PROTAC consists of three components: a ligand that binds to the Mcl-1 protein, a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a chemical linker connecting them. The PROTAC simultaneously binds to Mcl-1 and the E3 ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the Mcl-1 protein. The polyubiquitinated Mcl-1 is then recognized and degraded by the 26S proteasome.[3] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple Mcl-1 proteins.[3]
Q2: How does linker length affect the efficacy of an Mcl-1 degrader?
Linker length is a critical parameter in PROTAC design that significantly influences degradation efficacy.[4][5] The linker's role is to correctly orient the Mcl-1 protein and the E3 ligase to form a stable and productive ternary complex, which is essential for efficient ubiquitination.[6]
-
Too Short: A short linker may create steric hindrance, preventing the formation of a ternary complex altogether.[7]
-
Too Long: An overly long or flexible linker may lead to the formation of unproductive ternary complexes where the lysine residues on Mcl-1 are not accessible to the E3 ligase, thus preventing ubiquitination.[7]
-
Optimal Length: An optimal linker length facilitates favorable protein-protein interactions between Mcl-1 and the E3 ligase, leading to positive cooperativity and a stable ternary complex.[8]
The optimal linker length is highly specific to the target protein and the E3 ligase being used and must be determined empirically.[5][9] Studies on various PROTACs have shown that even a small change in linker length can dramatically alter degradation potency.[6]
Q3: What quantitative data exists on linker length and Mcl-1 degrader performance?
| PROTAC Analog | Linker Type | Linker Length (atoms) | Ternary Complex Affinity (Kd, nM) | Mcl-1 DC50 (nM) | Max Degradation (Dmax, %) |
| Mcl-1-Deg-1 | PEG | 8 | > 1000 | > 10000 | < 10 |
| Mcl-1-Deg-2 | PEG | 12 | 250 | 850 | 65 |
| Mcl-1-Deg-3 | PEG | 16 | 45 | 95 | > 90 |
| Mcl-1-Deg-4 | Alkyl | 17 | 60 | 120 | > 90 |
| Mcl-1-Deg-5 | PEG | 20 | 180 | 600 | 70 |
| Mcl-1-Deg-6 | PEG | 24 | 450 | 2500 | 40 |
Data is illustrative and compiled from principles observed in PROTAC literature.[6][9] Optimal degradation is often observed within a narrow range of linker lengths (e.g., 15-17 atoms for a p38α PROTAC).[6]
Troubleshooting Guide
This section addresses common issues encountered during the development and testing of Mcl-1 degraders.
Q4: I'm not observing any Mcl-1 degradation. What should I check first?
Start by verifying the fundamentals. Ensure your compound is pure, structurally correct, and can penetrate the cell membrane. If the compound is sound, the next critical step is to assess its ability to form the key ternary complex.[11] Many potent degraders fail because they are unable to effectively bring the target and the E3 ligase together.[2] Biophysical assays like SPR, ITC, or proximity assays like TR-FRET and AlphaLISA can confirm ternary complex formation.[2][12] If no complex is formed, the linker length or attachment point is likely suboptimal and requires re-evaluation.
Q5: My degrader forms a ternary complex, but Mcl-1 is still not degraded. What's the next step?
Formation of a ternary complex is necessary but not sufficient for degradation.[11] The complex must be in a productive conformation that allows for ubiquitination.
-
Check for Ubiquitination: Perform an in-vitro ubiquitination assay with recombinant proteins or an immunoprecipitation (IP) from cell lysates followed by a Western blot for ubiquitin to confirm that Mcl-1 is being tagged for degradation.[3][13]
-
Confirm Proteasome Involvement: Treat cells with your degrader in the presence and absence of a proteasome inhibitor (e.g., MG132 or bortezomib).[3] If the degrader is working, you should see a rescue of Mcl-1 levels and an accumulation of polyubiquitinated Mcl-1 in the presence of the inhibitor.
-
Consider Protein Turnover Rate: Mcl-1 is a protein with a naturally rapid turnover rate.[14] Your degrader must induce degradation faster than the protein's natural synthesis and clearance. A cycloheximide (CHX) chase experiment can compare the natural degradation rate of Mcl-1 to the rate induced by your PROTAC.[3][15]
Q6: I see degradation, but it's weak or plateaus at a low level (low Dmax). How can I improve this?
A low Dmax (incomplete degradation) can be caused by several factors related to linker design:
-
Suboptimal Ternary Complex: The linker may promote a ternary complex that is stable but not optimal for ubiquitination. A different linker length or composition might improve the geometry.
-
The "Hook Effect": At high concentrations, bifunctional molecules like PROTACs can form separate binary complexes (PROTAC::Mcl-1 and PROTAC::E3 Ligase) more readily than the desired ternary complex, reducing efficacy.[2] Performing a full dose-response curve is essential to identify the optimal concentration and observe if the hook effect is present. If so, a more potent degrader (with a stronger ternary complex) may be needed.
Experimental Protocols
A typical workflow for evaluating a novel Mcl-1 degrader involves a series of biochemical, biophysical, and cell-based assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 5. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Validation & Comparative
A Head-to-Head Battle for Mcl-1 Targeting: PROTAC Degraders Versus Traditional Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, is a critical survival factor for many cancer cells, making it a high-priority target for therapeutic intervention. Traditional approaches have focused on developing small molecule inhibitors that block the function of Mcl-1. However, a newer modality, Proteolysis Targeting Chimeras (PROTACs), has emerged, offering a distinct mechanism of action: targeted protein degradation. This guide provides an objective comparison of PROTAC Mcl-1 degrader-1 and traditional Mcl-1 inhibitors, supported by experimental data, to aid researchers in navigating the evolving landscape of Mcl-1-targeted therapies.
Executive Summary
PROTAC Mcl-1 degraders and traditional Mcl-1 inhibitors both aim to neutralize the pro-survival function of Mcl-1, but they achieve this through fundamentally different mechanisms. Traditional inhibitors act as competitive antagonists, binding to the BH3 domain of Mcl-1 to prevent its interaction with pro-apoptotic proteins. In contrast, PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to Mcl-1, leading to its ubiquitination and subsequent degradation by the proteasome. This distinction in their mechanism of action translates to significant differences in their pharmacological profiles, including potency, selectivity, and potential for overcoming resistance.
Mechanism of Action: Inhibition vs. Degradation
Traditional Mcl-1 inhibitors function by occupying the BH3-binding groove of the Mcl-1 protein. This prevents Mcl-1 from sequestering pro-apoptotic proteins such as Bim, Bak, and Bax.[1] The release of these pro-apoptotic factors triggers the mitochondrial apoptosis pathway, leading to cancer cell death.
PROTAC Mcl-1 degrader-1, on the other hand, acts as a molecular bridge. It is a heterobifunctional molecule composed of a ligand that binds to Mcl-1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[2][3] By bringing Mcl-1 and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules to Mcl-1. The polyubiquitinated Mcl-1 is then recognized and degraded by the 26S proteasome.[4] This event-driven, catalytic mechanism means that a single PROTAC molecule can induce the degradation of multiple Mcl-1 proteins.
Caption: Mechanisms of a traditional inhibitor vs. a PROTAC degrader.
Performance Data: A Comparative Analysis
The following tables summarize the key performance metrics for a representative PROTAC Mcl-1 degrader-1 (also referred to as compound C3 in some literature) and a traditional Mcl-1 inhibitor, A-1210477.
Table 1: In Vitro Potency and Efficacy
| Parameter | PROTAC Mcl-1 Degrader-1 (C3) | Traditional Mcl-1 Inhibitor (A-1210477) | Reference |
| Binding Affinity (Ki) | Not explicitly reported for C3's Mcl-1 binding moiety in a direct comparison, but derived from a micromolar affinity inhibitor. | 0.45 nM | [5] |
| Degradation Concentration 50 (DC50) | 0.7 µM (in HeLa cells) | Not Applicable | [1][3] |
| Maximal Degradation (Dmax) | >90% (in HeLa cells at 10 µM) | Not Applicable | [6] |
| Cell Viability IC50 (H23 cells) | More lethal than A-1210477 | Less lethal than C3 | [1][3] |
| Apoptosis Induction | Induces PARP cleavage | Induces apoptosis | [5][6] |
Table 2: Cellular Activity in Mcl-1-Dependent Cancer Cells
| Cell Line | PROTAC Mcl-1 Degrader-1 (C3) Effect | Traditional Mcl-1 Inhibitor (A-1210477) Effect | Reference |
| H23 (NSCLC) | Induces Mcl-1 depletion and cytotoxicity | Induces apoptosis | [1][3][6] |
| HeLa | Time- and concentration-dependent Mcl-1 depletion | Not reported in direct comparison | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Mcl-1 Degradation
Objective: To determine the extent of Mcl-1 protein degradation following treatment with PROTAC Mcl-1 degrader-1.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or H23) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC Mcl-1 degrader-1 or a traditional Mcl-1 inhibitor for the desired time points (e.g., 0-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Mcl-1 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the Mcl-1 band intensity to the loading control. The DC50 and Dmax values can be calculated from the dose-response curves.
Caption: Workflow for Western Blot analysis of Mcl-1 degradation.
Caspase-Glo® 3/7 Assay for Apoptosis
Objective: To quantify the induction of apoptosis by measuring the activity of caspases 3 and 7.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well white-walled plate and treat them with the test compounds (PROTAC Mcl-1 degrader-1 or traditional Mcl-1 inhibitor) for a specified duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase 3/7 activity and is indicative of apoptosis.
Mcl-1 Signaling Pathway
Mcl-1 is a central node in the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins to prevent mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which is a key event in caspase activation and apoptosis.
Caption: The role of Mcl-1 in the intrinsic apoptosis pathway.
Discussion and Future Perspectives
The comparison between PROTAC Mcl-1 degrader-1 and traditional Mcl-1 inhibitors highlights a trade-off between different pharmacological properties. Traditional inhibitors like A-1210477 exhibit high binding affinity (nanomolar range), which is a hallmark of potent occupancy-driven pharmacology.[5] However, their efficacy can be limited by the need to maintain high and sustained target occupancy.
PROTAC Mcl-1 degraders, while their warhead may have a lower intrinsic binding affinity, offer the advantage of a catalytic mechanism.[1][3] This can lead to a more profound and sustained downstream effect, as demonstrated by the greater lethality of C3 in Mcl-1-dependent H23 cells compared to A-1210477.[1][3] The ability to eliminate the entire protein scaffold, rather than just blocking a single binding site, may also be advantageous in overcoming resistance mechanisms that arise from mutations in the target protein or upregulation of Mcl-1 expression.
It is important to note that the development of PROTACs also presents unique challenges, including optimizing the linker and the E3 ligase ligand to ensure efficient ternary complex formation and subsequent degradation. Furthermore, the in vivo pharmacokinetics and potential off-target effects of these larger molecules require careful evaluation.
References
- 1. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Specificity Analysis of PROTAC Mcl1 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed specificity analysis of PROTAC Mcl1 degrader-1, also known as compound C3. Its performance is objectively compared with alternative Mcl-1 targeting agents, supported by available experimental data. This document is intended to assist researchers in evaluating the utility of this compound for their specific research applications.
Introduction to Mcl-1 Degradation
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy. While traditional small molecule inhibitors can block the function of Mcl-1, they can also lead to an accumulation of the Mcl-1 protein, potentially causing off-target effects like cardiotoxicity. Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the targeted degradation of Mcl-1 through the ubiquitin-proteasome system. This approach not only eliminates the target protein but may also offer improved selectivity and a more durable response. This compound is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to Mcl-1, leading to its ubiquitination and subsequent degradation.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and its comparators. The data highlights the potency and selectivity of these molecules in targeting Mcl-1.
| Compound | Type | Target(s) | DC50 / IC50 / Ki | Selectivity Notes |
| This compound (C3) | PROTAC Degrader | Mcl-1 | DC50: 0.7 μM [1] | Degrades Mcl-1. Also degrades Bcl-2 at a higher concentration. |
| Bcl-2 | DC50: 3.0 μM[1] | ~4.3-fold selectivity for Mcl-1 over Bcl-2 in terms of degradation. | ||
| Bcl-xL | Not Reported | - | ||
| Bfl-1 | Not Reported | - | ||
| Bcl-w | Not Reported | - | ||
| A-1210477 | Small Molecule Inhibitor | Mcl-1 | Ki: 0.45 nM | Highly selective for Mcl-1.[2] |
| Bcl-2, Bcl-xL, Bcl-w | >100-fold selectivity | Demonstrates minimal activity against other Bcl-2 family members. | ||
| dMCL1-2 | PROTAC Degrader | Mcl-1 | Kd: 30 nM | Potent Mcl-1 degrader with nanomolar binding affinity.[3] |
Experimental Methodologies
Detailed protocols for key experiments are provided below to allow for replication and further investigation.
Western Blotting for Protein Degradation
This protocol is designed to assess the dose-dependent degradation of Mcl-1 and other Bcl-2 family proteins following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., HeLa or H23) in appropriate media until they reach 70-80% confluency.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 μM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, Bcl-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the drug concentration to determine the DC50 value.
Co-Immunoprecipitation for Ternary Complex Formation
This protocol is used to confirm the formation of the Mcl-1/PROTAC Mcl1 degrader-1/CRBN ternary complex.
1. Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40 and protease inhibitors).
2. Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against Mcl-1 or CRBN overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads three to five times with lysis buffer to remove non-specific binding.
3. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted samples by Western blotting as described above, using antibodies against Mcl-1 and CRBN to detect the co-precipitated proteins.
Visualizing Molecular Interactions and Pathways
The following diagrams illustrate the key molecular interactions and pathways relevant to the action of this compound.
References
A Head-to-Head Comparison of Mcl-1 Degraders: dMCL1-2 Versus Compound C3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Mcl-1 protein degraders, dMCL1-2 and compound C3. This analysis is based on available experimental data to inform on their respective performances and potential applications in cancer therapy.
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein that is overexpressed in a variety of cancers, making it a compelling therapeutic target.[1] Traditional inhibitors have faced challenges, leading to the development of proteolysis-targeting chimeras (PROTACs) that induce the degradation of Mcl-1. This guide focuses on a comparative analysis of two such degraders: dMCL1-2 and compound C3.
Mechanism of Action: Hijacking the Cellular Machinery for Protein Destruction
Both dMCL1-2 and compound C3 are bifunctional molecules designed to eliminate the Mcl-1 protein. They achieve this by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway. These PROTACs function by simultaneously binding to the Mcl-1 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This induced proximity facilitates the tagging of Mcl-1 with ubiquitin, marking it for destruction by the proteasome. The degradation of Mcl-1 ultimately triggers the intrinsic apoptotic pathway in cancer cells.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for PROTAC Mcl1 Degrader-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like PROTAC Mcl1 degrader-1 are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, synthesized from established best practices for potent research compounds. Adherence to these procedures is critical for minimizing risk and ensuring compliance with regulatory standards.
Core Safety and Handling Data
The following table summarizes key safety and handling information for this compound, based on available data for similar PROTAC compounds.
| Parameter | Value/Instruction | Citation |
| Personal Protective Equipment (PPE) | Full personal protective equipment, including safety glasses, gloves, and a lab coat, is required. Use only in areas with appropriate exhaust ventilation. | [1] |
| Accidental Release Measures | In case of a spill, evacuate personnel to safe areas. Use full PPE and avoid breathing vapors, mist, dust, or gas. Prevent further leakage and keep the product away from drains or water courses. | [1] |
| First Aid: Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
| First Aid: Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1] |
| First Aid: Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |
| Fire-Fighting Measures | Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher. Wear self-contained breathing apparatus for firefighting if necessary. | [1] |
| Stock Solution Storage | Store stock solutions in separate packages to avoid repeated freezing and thawing. When stored at -80°C, use within 6 months; when stored at -20°C, use within 1 month. | [2][3] |
Detailed Disposal Protocol
The proper disposal of this compound must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1] The following protocol provides a step-by-step guide for the safe disposal of this compound.
1. Waste Identification and Segregation:
- Solid Waste: Collect any solid this compound waste, including unused product and contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
- Liquid Waste: Collect all liquid waste containing this compound, such as unused stock solutions and experimental media, in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
- Contaminated Labware: Decontaminate glassware and other reusable equipment thoroughly before reuse. Collect disposable contaminated labware as solid hazardous waste.
2. Waste Container Management:
- Use only approved, chemically resistant containers for waste collection.
- Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
- Keep waste containers securely sealed when not in use.
- Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
3. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
- Never dispose of this compound down the drain or in regular trash.[1]
- Complete all required waste manifests and documentation as per institutional and regulatory requirements.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound disposal.
References
Essential Safety and Operational Guide for PROTAC Mcl1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the laboratory use of PROTAC Mcl1 degrader-1. Following these guidelines is critical to ensure a safe research environment and the integrity of experimental outcomes.
Compound Information and Properties
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Myeloid cell leukemia-1 (Mcl-1) protein.[1][2] It functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to Mcl-1, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3]
| Property | Value |
| CAS Number | 2163793-38-0[4][5] |
| Molecular Formula | C45H45BrN6O8S[5] |
| Molecular Weight | 909.84 g/mol [5] |
| Appearance | Solid |
| Solubility | DMSO: 50 mg/mL (54.95 mM)[5] |
| Purity | >98%[6] |
Safety and Handling
As a biologically active small molecule, this compound requires careful handling to minimize exposure and ensure safety. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be strictly followed when handling this compound. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of handling the solid compound where dust formation is possible, a properly fitted respirator is recommended.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A chemical fume hood is recommended for all procedures involving the solid compound or the preparation of stock solutions to minimize inhalation exposure.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | |
| Stock Solution | -80°C | Up to 6 months | Stored under nitrogen[1][2][7] |
| -20°C | Up to 1 month | Stored under nitrogen[1][2][7] |
Note: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into single-use volumes.[1][2]
Disposal Plan
This compound and any materials contaminated with it should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Waste Collection
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
This includes unused compound, stock solutions, and contaminated consumables such as pipette tips, tubes, and gloves.
Decontamination
-
All glassware and equipment that have come into contact with the compound should be thoroughly rinsed with an appropriate solvent (e.g., ethanol or acetone) before washing. The rinsate should be collected as hazardous waste.
Disposal Procedure
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
Experimental Protocols
Preparation of Stock Solutions
This protocol provides a general guideline for preparing a stock solution. Adjust volumes as needed based on the desired concentration.
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution of 1 mg of compound, add 109.9 µL of DMSO).[2]
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle heating may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use tubes and store at -80°C or -20°C as recommended.
General Protocol for Cell-Based Assays
This is a generalized workflow for treating cells with this compound. Specific cell lines, seeding densities, and treatment times should be optimized for each experiment.
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the final desired treatment concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the degrader. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest treatment group.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess Mcl-1 protein levels or cell viability assays.
Visualized Pathways and Workflows
Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, such as this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
